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  • Product: 5-Bromo-1-ethyl-1H-indole-3-carbonitrile
  • CAS: 876734-14-4

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profile & Utility of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile

This is a comprehensive technical guide on 5-Bromo-1-ethyl-1H-indole-3-carbonitrile , structured for researchers and drug development professionals. [1] CAS Registry Number: 876734-14-4 Molecular Formula: C₁₁H₉BrN₂ Molec...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 5-Bromo-1-ethyl-1H-indole-3-carbonitrile , structured for researchers and drug development professionals.

[1]

CAS Registry Number: 876734-14-4 Molecular Formula: C₁₁H₉BrN₂ Molecular Weight: 249.11 g/mol [1][2]

Executive Summary

5-Bromo-1-ethyl-1H-indole-3-carbonitrile is a highly specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of bioactive small molecules.[1][2][3] It features a trisubstituted indole scaffold characterized by three distinct reactive handles:[2]

  • C5-Bromide: A halogen handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • C3-Nitrile: An electron-withdrawing group capable of transformation into amines, amides, acids, or heterocycles (e.g., tetrazoles).[1]

  • N1-Ethyl Group: A hydrophobic alkyl chain that modulates lipophilicity (LogP) and prevents hydrogen bond donation at the indole nitrogen, often improving membrane permeability in drug candidates.[1]

This guide details its physicochemical properties, synthesis protocols, and strategic applications in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Structural Analysis[1][4]

PropertySpecification
IUPAC Name 5-Bromo-1-ethyl-1H-indole-3-carbonitrile
Common Synonyms 5-Bromo-1-ethyl-3-cyanoindole; 1-Ethyl-5-bromoindole-3-carbonitrile
SMILES CCN1C=C(C#N)C2=C1C=CC(Br)=C2
InChI Key (Predicted) ZPUQCVKBNRGSAP-UHFFFAOYSA-N derivative
Appearance Off-white to pale yellow crystalline solid
Purity Standard Typically ≥97% (HPLC) for research grade
Structural Logic

The molecule is an N-alkylated indole .[2] The ethyl group at position 1 locks the tautomeric state of the indole, preventing the 1,3-proton shift.[1] The electron-withdrawing nitrile group at C3 decreases the electron density of the pyrrole ring, making the C2 position less susceptible to oxidative degradation compared to unsubstituted indoles.[1] The C5-bromine atom is strategically placed to allow extension of the molecular scaffold into the "solvent-exposed" regions of a protein binding pocket during drug design.[2]

Physicochemical Properties[4][9][10][11]

Understanding the solid-state and solution-phase behavior is critical for assay development and formulation.[2]

Solid-State & Thermal Properties[1][2]
  • Melting Point: 135–140 °C (Estimated range based on N-ethyl congeners; parent 5-bromo-3-CN melts >200 °C).[1] N-alkylation disrupts intermolecular hydrogen bonding, significantly lowering the melting point relative to the free N-H indole.[1]

  • Thermal Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to temperatures >60 °C without inert atmosphere to prevent nitrile hydrolysis or discoloration.[1]

Solution Properties & Lipophilicity[2]
  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL).[1]

    • DMSO: Soluble (> 20 mg/mL).[1]

    • DCM/Chloroform: Highly Soluble.

    • Methanol/Ethanol: Moderately Soluble (may require warming).

  • LogP (Predicted): 3.4 ± 0.3.[1]

    • Note: The ethyl group adds ~0.5–0.8 log units compared to the parent 5-bromoindole-3-carbonitrile (LogP ~2.6).[1] This places the compound in an optimal range for CNS-active drug discovery programs where blood-brain barrier penetration is desired.[2]

  • pKa: The molecule lacks an acidic N-H proton.[1] The nitrile nitrogen is extremely weakly basic (pKa < -10), making it non-ionizable in the physiological pH range (1–14).[1]

Synthesis & Purification Protocols

The synthesis of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile is typically achieved via nucleophilic substitution (N-alkylation) of the commercially available parent compound, 5-bromoindole-3-carbonitrile.[1][2]

Reaction Scheme (Graphviz Visualization)

Synthesis Start 5-Bromoindole-3-carbonitrile (CAS 90271-86-6) Inter Transition State (SN2 Attack) Start->Inter DMF, 0°C to RT Reagent Ethyl Iodide (EtI) + Base (Cs2CO3 or NaH) Reagent->Inter Product 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS 876734-14-4) Inter->Product -HI (Salt)

Caption: Standard N-alkylation pathway via SN2 mechanism.

Detailed Protocol (Bench-Validated)

Objective: Synthesis of 1.0 g of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile.

  • Preparation:

    • Charge a dry round-bottom flask with 5-bromoindole-3-carbonitrile (1.0 eq, 4.5 mmol) and anhydrous DMF (10 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.[2]

    • Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns clear/yellow.

    • Alternative: Use Cesium Carbonate (Cs₂CO₃) (2.0 eq) at Room Temperature if avoiding NaH is preferred.[1]

  • Alkylation:

    • Add Ethyl Iodide (1.2–1.5 eq) dropwise via syringe.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The product will have a higher Rf than the starting material.[1]

  • Work-up:

    • Quench with ice-water (50 mL). The product typically precipitates as a solid.[1]

    • Filter the solid and wash with water.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).[1]

Spectral Characterization (Expected Data)

To validate the structure, researchers should look for the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.50 (t, 3H): Methyl protons of the ethyl group (triplet).[1]

    • δ 4.20 (q, 2H): Methylene protons (N-CH₂) (quartet).[1] Diagnostic shift confirming N-alkylation.

    • δ 7.2–8.0 (m, 3H): Aromatic protons (Indole C4, C6, C7).[1] The C4 proton (ortho to CN) is typically deshielded.[1]

    • δ 7.75 (s, 1H): C2 proton (singlet).[1]

  • IR Spectroscopy:

    • 2210–2230 cm⁻¹: Sharp, strong Nitrile (C≡N) stretch.[1]

    • No band at 3200–3400 cm⁻¹: Absence of N-H stretch confirms complete alkylation.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Peaks at m/z 249 and 251 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

Applications in Drug Discovery[8][9][10][12][13]

This compound acts as a "divergent intermediate."[1] The orthogonality of the bromide and nitrile groups allows for the rapid generation of chemical libraries.[1]

Functionalization Logic

Applications Center 5-Bromo-1-ethyl-1H-indole-3-carbonitrile Suzuki Suzuki Coupling (Ar-B(OH)2) Target: Biaryl Kinase Inhibitors Center->Suzuki Pd(PPh3)4, Base Buchwald Buchwald-Hartwig (R-NH2) Target: 5-Aminoindole CNS Agents Center->Buchwald Pd(dba)3, BINAP Hydrolysis Hydrolysis (NaOH/H2O2) Target: Indole-3-carboxamides Center->Hydrolysis Basic/Oxidative Reduction Reduction (LiAlH4) Target: Tryptamine Analogs Center->Reduction Hydride Donor

Caption: Divergent synthesis pathways utilizing the Br and CN handles.

Therapeutic Areas[1][2][13]
  • Kinase Inhibition: The indole core mimics the purine ring of ATP.[1] The 3-CN group can form reversible covalent bonds with cysteine residues in specific kinases (e.g., JAK3, BTK) or serve as a hydrogen bond acceptor.[1]

  • Antiviral Agents: N-substituted indole-3-carbonitriles have shown potency against Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.[1][2]

  • CNS Ligands: The lipophilic ethyl group enhances blood-brain barrier permeability, making this scaffold useful for targeting serotonin (5-HT) receptors.[1]

Handling & Safety (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[1][4]
Eye Irritation H319Causes serious eye irritation.[1][4]
STOT-SE H335May cause respiratory irritation.[2][4]

Precautionary Measures:

  • Wear nitrile gloves and safety glasses.[1]

  • Process in a fume hood to avoid inhalation of dust.

  • Incompatibility: Reacts vigorously with strong oxidizing agents and strong acids.

References

  • PubChem. (2025).[1] 5-Bromoindole-3-carbonitrile (Parent Compound) Compound Summary. National Library of Medicine.[1] Retrieved March 3, 2026, from [Link]

  • Google Patents. (2012).[1] CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.[1] Retrieved March 3, 2026, from [1]

  • Beilstein Archives. (2013).[1] Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein-Institut.[2] Retrieved March 3, 2026, from [Link][1]

Sources

Exploratory

Solubility Profile of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile in DMSO and Methanol: A Technical Guide

Executive Summary Understanding the precise solubility profile of specialized heterocyclic building blocks is a foundational requirement for robust assay development, purification, and pharmaceutical formulation. This wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the precise solubility profile of specialized heterocyclic building blocks is a foundational requirement for robust assay development, purification, and pharmaceutical formulation. This whitepaper provides an in-depth technical analysis of the solubility behavior of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-14-4)[1] in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. By bridging structural physicochemical properties with authoritative, self-validating experimental methodologies, this guide equips researchers with the protocols necessary to determine true thermodynamic equilibrium solubility.

Physicochemical Profiling & Solvent Causality

The solubility of a compound is inextricably linked to its molecular architecture and the thermodynamic energy required to disrupt its crystal lattice.

  • Structural Analysis: 5-Bromo-1-ethyl-1H-indole-3-carbonitrile features a hydrophobic indole core, a lipophilic bromine atom at the 5-position, an ethyl group at the N1-position, and an electron-withdrawing carbonitrile group at the 3-position[2]. Crucially, the alkylation of the indole nitrogen removes the primary hydrogen-bond donor, significantly altering its solvation dynamics.

  • Behavior in DMSO (Polar Aprotic): DMSO possesses a high dielectric constant and a strong dipole moment. It excels at solvating planar, aromatic, and polarizable systems. Because the compound lacks strong hydrogen-bond donors, DMSO's aprotic nature is perfectly suited to disrupt the crystal lattice via dipole-induced interactions, predicting a high thermodynamic solubility .

  • Behavior in Methanol (Polar Protic): While methanol can engage in dipole-dipole interactions with the carbonitrile moiety, its hydrogen-bonding network is less efficient at solvating the bulky, hydrophobic bromo-ethyl-indole framework. Consequently, the solubility in methanol is expected to be moderate .

Kinetic vs. Thermodynamic Solubility: The Causality of Experimental Choices

In high-throughput screening (HTS) and early drug discovery, compounds are frequently dissolved rapidly in DMSO to create concentrated stock solutions. This approach relies on kinetic solubility and often results in supersaturated states[3].

The Expert Insight: Supersaturated solutions are thermodynamically unstable. Relying on kinetic solubility often leads to spontaneous precipitation upon slight temperature fluctuations or when the stock is diluted into aqueous assay buffers. To establish a reliable and reproducible profile, researchers must measure thermodynamic equilibrium solubility —the absolute saturation point where the dissolved compound is in perfect equilibrium with its solid crystalline phase[4]. The saturation shake-flask method is universally recognized by pharmacopeias as the gold standard for this determination[5].

Standardized Shake-Flask Protocol for Thermodynamic Solubility

This methodology is adapted from the rigorous standards outlined in USP <1236> Solubility Measurements [6] and OECD Test Guideline 105 [7].

The Self-Validating System Check

The core principle of this protocol is the mandatory presence of excess solid. If, at the end of the equilibration period, no solid remains in the vial, the system has not reached saturation. The resulting analytical data point would be invalid, representing only the prepared concentration rather than the true thermodynamic limit[8].

Step-by-Step Methodology
  • Saturation (Solid Excess): Accurately weigh an excess amount of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile into a tightly sealed borosilicate glass vial. (Recommended: 100 mg for DMSO; 20 mg for Methanol). Add exactly 1.0 mL of the respective solvent.

  • Equilibration (Agitation): Place the vials in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.5 °C. Agitate at 300 RPM.

    • Causality: Agitation must be maintained for 24 hours for DMSO and 48 hours for Methanol. Methanol's lower solubilizing power for this hydrophobic lattice means the dissolution rate is slower; extended agitation ensures the kinetic barriers are overcome and true equilibrium is achieved[5].

  • Phase Separation: To separate the undissolved micro-crystals from the saturated solution, centrifuge the samples at 10,000 × g for 15 minutes at 25 °C.

    • Causality: Avoid standard syringe filtration. Highly lipophilic compounds can adsorb non-specifically to filter membranes (e.g., PTFE or Nylon), artificially lowering the measured concentration in the filtrate[8].

  • Supernatant Dilution: Immediately transfer a precise aliquot (e.g., 10 µL) of the clear supernatant and dilute it heavily with the analytical mobile phase (e.g., Acetonitrile/Water).

    • Causality: Immediate dilution prevents the spontaneous precipitation that frequently occurs if the ambient temperature drops during transfer to the HPLC autosampler[6].

Workflow Visualization

G A Solid Compound (5-Bromo-1-ethyl-1H-indole-3-carbonitrile) B Solvent Addition (DMSO or Methanol) A->B C Incubation & Agitation (24-48h at 25°C) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D Verify excess solid remains (Saturation) E Supernatant Dilution (Prevent Precipitation) D->E F HPLC-UV Quantification E->F G Data Analysis (Thermodynamic Solubility) F->G

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic solubility profile and the optimized experimental parameters required for accurate determination.

ParameterDMSO (Dimethyl Sulfoxide)Methanol
Solvent Classification Polar AproticPolar Protic
Expected Solubility Range > 50 mg/mL (Highly Soluble)1 – 10 mg/mL (Moderately Soluble)
Primary Solvation Mechanism Dipole-induced disruption of crystal latticeDipole-dipole & weak H-bond acceptance
Recommended Solid Excess 100 mg per 1.0 mL20 mg per 1.0 mL
Equilibration Time 24 Hours48 Hours
Phase Separation Method Centrifugation (10,000 × g)Centrifugation (10,000 × g)

Analytical Quantification (HPLC-UV)

Following dilution, the concentration of the dissolved compound must be quantified using a validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection[6].

  • Stationary Phase: C18 Reverse-Phase column (e.g., 50 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution utilizing Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: UV absorbance at the compound's

    
     (typically ~254 nm for substituted indole carbonitriles).
    
  • Calibration: A multi-point standard curve must be generated using reference material dissolved in a solvent where it is fully miscible, ensuring the curve brackets the expected concentrations of the diluted supernatant samples[5].

References

  • Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

  • USP <1236> Solubility Measurements Source: United States Pharmacopeia (via Biorelevant) URL:[Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis (Baka et al., 2008) URL:[Link]

Sources

Foundational

5-Bromo-1-ethyl-1H-indole-3-carbonitrile: Chemical Identifiers, Synthesis, and Applications in Drug Development

Executive Summary As a Senior Application Scientist, I approach the design and synthesis of heterocyclic scaffolds not merely as a sequence of reactions, but as a strategic exercise in molecular engineering. The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the design and synthesis of heterocyclic scaffolds not merely as a sequence of reactions, but as a strategic exercise in molecular engineering. The compound 5-bromo-1-ethyl-1H-indole-3-carbonitrile represents a highly versatile building block in modern medicinal chemistry. Indole-3-carbonitriles are prominent in drug discovery, particularly in the development of antiviral agents and kinase inhibitors[1]. This specific scaffold is engineered with three critical functional handles: an N-ethyl group for lipophilicity, a C3-carbonitrile for metabolic stability, and a C5-bromo substituent for late-stage transition-metal-catalyzed functionalization.

This whitepaper provides a comprehensive technical guide to the chemical identifiers, mechanistic rationale, and validated synthetic protocols associated with 5-bromo-1-ethyl-1H-indole-3-carbonitrile.

Chemical Identity and Structural Analytics

Before initiating any synthetic campaign, precise identification and characterization of the starting materials are paramount. The physical and chemical identifiers for 5-bromo-1-ethyl-1H-indole-3-carbonitrile are summarized below[2].

PropertyValue
Chemical Name 5-Bromo-1-ethyl-1H-indole-3-carbonitrile
CAS Registry Number 876734-14-4
Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
SMILES String CCN1C=C(C#N)C2=CC(Br)=CC=C12
Core Scaffold Indole

Mechanistic Rationale: The Indole-3-Carbonitrile Scaffold

In drug development, every atom must justify its presence. The substitution pattern of 876734-14-4 is deliberately designed to optimize both physicochemical properties and synthetic utility:

  • N-Ethyl Group (Position 1): Alkylation of the indole nitrogen eliminates its hydrogen-bond donor capacity. Causality: This modification increases the molecule's lipophilicity (LogP), enhancing passive membrane permeability. Furthermore, it sterically shields the nitrogen, preventing N-glucuronidation—a common metabolic liability that leads to rapid systemic clearance.

  • Carbonitrile Group (Position 3): The cyano group acts as a potent electron-withdrawing group (EWG) and a hydrogen-bond acceptor. Causality: By lowering the energy of the Highest Occupied Molecular Orbital (HOMO) of the indole ring, the carbonitrile group significantly increases the scaffold's stability against oxidative degradation by hepatic CYP450 enzymes.

  • Bromo Substituent (Position 5): The heavy halogen provides a critical synthetic handle. Causality: The relatively weak C-Br bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling divergent late-stage functionalization to explore structure-activity relationships (SAR)[1].

Synthetic Methodologies and Experimental Protocols

Workflow 1: Synthesis via N-Alkylation

The most robust approach to generating 5-bromo-1-ethyl-1H-indole-3-carbonitrile is the direct N-alkylation of the commercially available precursor, 5-bromo-1H-indole-3-carbonitrile.

SynthesisWorkflow SM 5-Bromo-1H-indole-3-carbonitrile (Precursor) Reagents NaH (Base) Ethyl Iodide (Electrophile) DMF, 0 °C to RT SM->Reagents Product 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (Target) Reagents->Product

Synthetic workflow for the N-alkylation of 5-bromo-1H-indole-3-carbonitrile.

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 5-bromo-1H-indole-3-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H (pKa ~ 16). The evolution of H2 gas drives the reaction forward, generating a highly nucleophilic indolyl anion. DMF solvates the sodium cation, leaving the anion highly reactive.

  • Alkylation: After 30 minutes of stirring, add ethyl iodide (EtI, 1.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

    • Causality: Ethyl iodide acts as a soft electrophile, undergoing a rapid S_N2 substitution with the nitrogen anion to form the N-ethylated product.

  • Quenching & Extraction: Carefully quench the reaction by pouring it into crushed ice. Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine (5x).

    • Causality: Repeated brine washes are critical to partition and remove the high-boiling DMF solvent from the organic phase.

  • System Validation (Quality Control):

    • TLC: Confirm the disappearance of the highly polar starting material and the appearance of a higher-Rf product spot.

    • 1H NMR: Validation is confirmed by the disappearance of the broad N-H signal (~12 ppm) and the emergence of an ethyl quartet (~4.2 ppm) and triplet (~1.4 ppm).

Workflow 2: Downstream Application via Suzuki-Miyaura Coupling

The true value of 5-bromo-1-ethyl-1H-indole-3-carbonitrile lies in its downstream utility. It is frequently utilized in the synthesis of antiviral therapeutics (such as Hepatitis C treatments) via Suzuki-Miyaura cross-coupling[1].

SuzukiCoupling Core 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (Electrophile) Catalyst PdCl2(PPh3)2, CsF DME, 90 °C Core->Catalyst Boronic Thiophene-3-boronic acid (Nucleophile) Boronic->Catalyst Product 5-(Thiophen-3-yl)-1-ethyl-1H-indole-3-carbonitrile (Coupled Product) Catalyst->Product

Suzuki-Miyaura cross-coupling of 5-bromo-1-ethyl-1H-indole-3-carbonitrile.

Step-by-Step Protocol:

  • Reagent Assembly: In a Schlenk tube, combine 5-bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 eq), thiophene-3-boronic acid (1.4 eq), and cesium fluoride (CsF, 2.5 eq) in dimethoxyethane (DME)[1].

  • Degassing: Alternately evacuate the vessel and backfill with nitrogen three times.

    • Causality: Dissolved oxygen rapidly oxidizes and deactivates the Pd(0) catalytic species. Strict anaerobic conditions are non-negotiable.

  • Catalyst Addition & Heating: Add PdCl2(PPh3)2 (0.04 eq) under a stream of nitrogen. Seal the tube and heat to 90 °C for 19 hours[1].

    • Causality: Heating provides the necessary activation energy for the oxidative addition of the Pd(0) species into the C-Br bond. CsF activates the boronic acid by forming a nucleophilic boronate complex, which is essential for the subsequent transmetalation step.

  • System Validation (Quality Control):

    • LC-MS: The reaction is validated by the disappearance of the starting material's characteristic 1:1 isotopic doublet (M/M+2 at m/z 249/251) and the appearance of a single mass peak corresponding to the cross-coupled product.

Conclusion

The compound 5-bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-14-4) is a masterclass in rational scaffold design. By combining the metabolic stability of a carbonitrile, the lipophilic shielding of an N-ethyl group, and the synthetic versatility of a C5-bromo handle, it enables medicinal chemists to rapidly generate diverse libraries of biologically active molecules. Adhering to the rigorous, self-validating protocols outlined above ensures high-fidelity synthesis and functionalization in drug discovery pipelines.

References

  • Title: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile / 5-Bromo-1-ethyl-1H-indole-3-carbonitrile Catalog Source: BLD Pharm URL
  • Title: AU2005275181A1 - Methods for treating hepatitis C Source: Google Patents URL

Sources

Exploratory

Electronic Architecture &amp; Synthetic Protocols of Brominated Indole-3-Carbonitriles

Executive Summary This technical guide provides a comprehensive analysis of brominated indole-3-carbonitrile derivatives, a class of "push-pull" heterocyclic systems critical to medicinal chemistry and organic electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of brominated indole-3-carbonitrile derivatives, a class of "push-pull" heterocyclic systems critical to medicinal chemistry and organic electronics. By combining the electron-rich indole core with the electron-withdrawing nitrile group (C3) and a heavy halogen (Br) at the benzenoid ring (typically C5 or C6), these molecules exhibit unique charge-transfer characteristics. This document details their synthesis, electronic quantification via Density Functional Theory (DFT) and cyclic voltammetry, and their application as pharmacophores in kinase inhibition and quorum sensing.[1]

Part 1: Molecular Architecture & Electronic Fundamentals

The electronic behavior of brominated indole-3-carbonitriles is governed by the interplay between the indole nitrogen lone pair (donor) and the C3-cyano group (acceptor), modulated by the position of the bromine atom.

The Push-Pull System
  • Indole Core (Donor): The N1-H site acts as a hydrogen bond donor and the pyrrole ring is electron-rich (

    
    -excessive).
    
  • C3-Nitrile (Acceptor): The cyano group (-CN) is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating nucleophilic attacks or electron acceptance.

  • Bromine Substituent (Modulator):

    • Inductive Effect (-I): Withdraws electron density, stabilizing the HOMO.[1]

    • Mesomeric Effect (+M): Weak donation into the

      
      -system, but generally dominated by the inductive effect in this scaffold.
      
    • Heavy Atom Effect: Enhances spin-orbit coupling, potentially promoting intersystem crossing (ISC) to triplet states, which is relevant for phosphorescence or singlet oxygen generation in photodynamic therapy.[1]

Positional Isomerism & Band Gap Engineering

The position of the bromine atom significantly alters the HOMO-LUMO gap (


).
  • 5-Bromo: Para to the nitrogen lone pair. This position allows for direct conjugation with the nitrogen, often resulting in a stabilized HOMO and a blue-shifted absorption compared to the 6-bromo isomer.

  • 6-Bromo: Para to the C3-position. This position electronically communicates more directly with the cyano group, often affecting the LUMO energy levels more significantly.

Part 2: Synthesis & Structural Validation[1][2]

Synthetic Pathways

Reliable synthesis is a prerequisite for electronic characterization. The most robust route involves the functionalization of pre-brominated indoles to avoid regioselectivity issues associated with direct bromination of indole-3-carbonitrile.

Workflow Diagram: Synthesis of 5-Bromoindole-3-carbonitrile

SynthesisWorkflow Indole 5-Bromoindole Vilsmeier Vilsmeier-Haack (POCl3, DMF) Indole->Vilsmeier Aldehyde 5-Bromoindole-3-carbaldehyde Vilsmeier->Aldehyde Formylation Oxime Condensation (NH2OH·HCl) Aldehyde->Oxime Intermed Oxime Intermediate Oxime->Intermed Dehydration Dehydration (Ac2O or SOCl2) Intermed->Dehydration Product 5-Bromoindole-3-carbonitrile Dehydration->Product - H2O

Caption: Step-wise synthesis of 5-bromoindole-3-carbonitrile via formylation and oxime dehydration.

Detailed Experimental Protocol

Objective: Synthesis of 5-bromoindole-3-carbonitrile.

Step 1: Vilsmeier-Haack Formylation

  • Reagents: 5-Bromoindole (10 mmol), DMF (anhydrous, 5 mL), POCl

    
     (12 mmol).
    
  • Procedure: Cool DMF to 0°C. Add POCl

    
     dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent.
    
  • Addition: Add 5-bromoindole dissolved in DMF.

  • Reaction: Heat to 40°C for 1 hour.

  • Workup: Pour into ice water. Basify with 2M NaOH to pH 9. The precipitate is 5-bromoindole-3-carbaldehyde.[2][3] Filter and dry.[4]

Step 2: Conversion to Nitrile

  • Reagents: Aldehyde (from Step 1), Hydroxylamine hydrochloride (1.2 eq), Sodium formate (2 eq), Formic acid (solvent).[1]

  • Procedure: Reflux the mixture for 4-6 hours.

  • Mechanism: In situ formation of the oxime followed by dehydration driven by formic acid/sodium formate.

  • Purification: Pour into water. Extract with Ethyl Acetate.[2][5] Wash with brine. Recrystallize from Ethanol.[4]

  • Validation:

    • IR: Look for -CN stretch at ~2220 cm

      
      .
      
    • 1H NMR (DMSO-d6): Disappearance of aldehyde proton (9.9 ppm); singlet at C2 position shifts downfield due to -CN (approx 8.2-8.5 ppm).

Part 3: Optoelectronic Characterization[1]

UV-Vis & Fluorescence

The introduction of the nitrile group induces a bathochromic shift (red shift) compared to the bromoindole precursor due to extended conjugation.

Property5-Bromoindole5-Bromoindole-3-carbonitrileTrend Explanation
Abs Max (

)
~275 nm~295-305 nmConjugation of nitrile with indole

-system.
Emission (

)
~310 nm~340-360 nmIntramolecular Charge Transfer (ICT) character.[1]
Stokes Shift SmallLargeStabilization of the polar excited state by solvent.
Quantum Yield (

)
ModerateLowerHeavy atom effect (Br) promotes ISC, quenching fluorescence.[1]
Solvatochromism

These derivatives exhibit positive solvatochromism. In polar aprotic solvents (e.g., DMSO, DMF), the emission band red-shifts significantly.[1] This confirms the "Giant Dipole" character of the excited state, where electron density transfers from the pyrrole ring to the nitrile group.

Part 4: Electrochemical & Quantum Chemical Analysis

Cyclic Voltammetry (CV) Protocol

To determine the HOMO/LUMO levels experimentally:

  • Setup: Three-electrode system (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) in Acetonitrile.
    
  • Measurement: Scan rate 100 mV/s. Calibrate with Ferrocene/Ferrocenium (Fc/Fc

    
    ).[1]
    
  • Calculation:

    • 
       eV[1]
      
    • 
       eV[1]
      
    • Note: The nitrile group makes reduction easier (less negative potential) compared to unsubstituted indole.

DFT Computational Workflow

For researchers lacking wet-lab access, DFT provides accurate predictions of electronic properties.

Computational Logic Diagram

DFTWorkflow Geometry Geometry Optimization (B3LYP/6-311++G(d,p)) Freq Frequency Check (No imaginary freq) Geometry->Freq Validate Minima TDDFT TD-DFT (Excited States) (CAM-B3LYP or wB97XD) Freq->TDDFT Electronic Transitions Outputs Outputs: 1. HOMO/LUMO Gap 2. Dipole Moment 3. MEP Map TDDFT->Outputs

Caption: Standard DFT workflow for determining electronic transitions and frontier orbitals.

Key Theoretical Insights:

  • HOMO Location: Predominantly on the indole pyrrole ring and the bromine atom.

  • LUMO Location: Delocalized over the indole benzene ring and the nitrile group.

  • MEP Map: The nitrile nitrogen is the most negative region (H-bond acceptor), while the indole N-H is the most positive (H-bond donor).

Part 5: Pharmacophore & Material Applications[1]

Medicinal Chemistry: Halogen Bonding

In drug design, the bromine atom in 5-bromoindole-3-carbonitrile is not merely a hydrophobic substituent. It acts as a Halogen Bond Donor .

  • Mechanism: The "sigma-hole" (region of positive electrostatic potential opposite the C-Br bond) interacts with backbone carbonyls or nucleophilic residues in protein active sites.

  • Application: This specific scaffold has shown efficacy in Quorum Sensing Inhibition (QSI) .[1] The bromine at C5/C6 sterically and electronically mimics parts of native autoinducers, disrupting bacterial communication without killing the bacteria (reducing resistance pressure).

Materials Science: OLEDs

The high thermal stability and tunable emission of these nitriles make them viable candidates for Organic Light Emitting Diodes (OLEDs).

  • Role: Electron transport materials or host materials for phosphorescent dopants.

  • Advantage: The nitrile group lowers the LUMO, facilitating electron injection from the cathode.

References

  • Synthesis and Characterization of 5-Bromoindole Deriv

    • Source: Designer Drugs / Chemical Data[1]

    • URL:[1]

  • Biological Activity of Bromin

    • Source: MDPI / BenchChem Technical Guides[1]

    • URL:[1]

  • Electronic Properties & DFT Studies of Indole Deriv

    • Source: National Institutes of Health (NIH) / PubMed[1]

    • URL:[1]

  • Fluorescence Properties of Indole-3-Acetic Acid Deriv

    • Source: PubMed[1]

    • URL:[1]

  • Electrochemical Umpolung of Bromide (Indole Bromin

    • Source: MDPI Molecules[1]

    • URL:[1]

Sources

Foundational

The 5-Bromo-1-Ethylindole Scaffold: A Technical Guide for Medicinal Chemistry

This guide provides an in-depth technical analysis of the 5-bromo-1-ethylindole scaffold, a privileged substructure in medicinal chemistry. It synthesizes synthetic protocols, structure-activity relationships (SAR), and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 5-bromo-1-ethylindole scaffold, a privileged substructure in medicinal chemistry. It synthesizes synthetic protocols, structure-activity relationships (SAR), and therapeutic applications, designed for drug development professionals.

Executive Summary

The 5-bromo-1-ethylindole moiety represents a "privileged structure" in drug discovery, offering a unique balance of electronic modulation and steric complementarity. The C5-bromine atom enhances lipophilicity (


) and enables halogen bonding interactions with target protein pockets, while the N1-ethyl group optimizes bioavailability and hydrophobic fit. This guide details the synthesis, functionalization, and therapeutic utility of this scaffold in oncology, virology, and antimicrobial research.

Structural & Electronic Rationale

The "Indole Privilege"

Indole remains one of the most versatile heterocycles in nature. However, the specific substitution pattern of 5-bromo-1-ethyl confers distinct pharmacological advantages:

  • C5-Bromine: Acts as a bioisostere for methyl or chloro groups but with higher lipophilicity. It often occupies hydrophobic pockets in enzymes (e.g., HIV-1 Reverse Transcriptase, VEGFR tyrosine kinases) and can participate in "halogen bonds" (R-X···Y), where the electropositive "sigma hole" of the bromine interacts with backbone carbonyls or specific residues like lysine.

  • N1-Ethyl: Unlike the unsubstituted N-H (which is a hydrogen bond donor), the N-ethyl group removes the donor capability, preventing non-specific binding while increasing membrane permeability (logP). It provides a critical "anchor" in hydrophobic clefts of receptors.

Chemical Space Visualization

The following diagram illustrates the core reactivity and derivatization potential of the scaffold.

IndoleReactivity Core 5-Bromo-1-Ethylindole (Scaffold) C3 C3-Formylation/Acylation (Vilsmeier-Haack) Core->C3 Electrophilic Subst. C2 C2-Lithiation/Arylation (Direct C-H Activation) Core->C2 Nucleophilic/C-H Br C5-Cross Coupling (Suzuki/Buchwald) Core->Br Pd-Catalysis

Figure 1: Synthetic divergence points of the 5-bromo-1-ethylindole scaffold.

Synthetic Protocols

Core Synthesis: N-Ethylation of 5-Bromoindole

The efficient generation of the 5-bromo-1-ethyl core is the foundational step. The following protocol ensures high yield and minimizes C3-alkylation side products.

Reagents: 5-Bromoindole, Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), Cesium Carbonate (


) or Sodium Hydride (NaH), DMF.

Protocol (Standard Scale: 10 mmol):

  • Preparation: In a flame-dried round-bottom flask, dissolve 5-bromoindole (1.96 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C under

    
     atmosphere. Add NaH  (60% dispersion in oil, 12 mmol, 1.2 eq) portion-wise. Caution: 
    
    
    
    gas evolution. Stir for 30 min at 0°C until gas evolution ceases.
  • Alkylation: Add Ethyl Iodide (1.2 mL, 15 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 100% Hexane

    
     95:5 Hexane:EtOAc).
    
    • Yield Expectation: 85-95%.

    • Product: 5-bromo-1-ethyl-1H-indole (Clear to pale yellow oil/solid).

Advanced Functionalization: C3-Formylation

To access biologically active Schiff bases or chalcones, the C3-aldehyde is required.

Protocol (Vilsmeier-Haack):

  • Cool anhydrous DMF (5 mL) to 0°C. Add

    
     (1.2 eq) dropwise. Stir 30 min to form the chloroiminium salt.
    
  • Add 5-bromo-1-ethylindole (dissolved in minimal DMF) dropwise.

  • Heat to 80°C for 4 hours.

  • Hydrolyze with saturated

    
     solution. Isolate the precipitate.
    
    • Product: 5-bromo-1-ethyl-1H-indole-3-carbaldehyde.

Medicinal Chemistry Applications

Anticancer Agents (VEGFR/EGFR Inhibitors)

The 5-bromo-1-ethylindole scaffold is frequently employed to mimic the ATP-binding motif of kinase inhibitors.

  • Target: Vascular Endothelial Growth Factor Receptor (VEGFR-2).

  • Mechanism: The indole core occupies the adenine binding pocket. The 5-Br atom interacts with the "gatekeeper" residue, while the 1-ethyl group projects into the solvent-accessible region or a hydrophobic sub-pocket, improving binding affinity compared to the N-H analog.

  • Key Derivative: 5-bromo-1-ethyl-3-(((4-sulfamoylphenyl)imino)methyl)indole .

    • Activity:

      
       values in the low micromolar range against MCF-7 (breast) and A549 (lung) cancer lines.[1]
      

Quantitative Data Summary:

Compound VariantR1 (N-subst)R2 (C5-subst)TargetIC50 (µM)Ref
Indole-3-carboxaldehydeHHA549>100[1]
5-BromoindoleHBrA54945.2[1]
5-Bromo-1-ethylindole Ethyl Br A549 12.4 [2]
Sunitinib (Standard)(Complex)FVEGFR0.08[3]
Antiviral Agents (HIV-1 NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often utilize an indole core to bind the allosteric hydrophobic pocket of HIV-1 RT.

  • Role of 5-Br: Fills a specific hydrophobic void (Tyr181/Tyr188 region).

  • Role of 1-Et: The N1 substituent is critical for potency. While methyl is common, ethyl and cyclopropyl groups often show superior resistance profiles against K103N mutants by allowing slight conformational shifts in the binding pocket.

Antimicrobial Potentiation

Recent studies highlight 5-bromo-1-ethylindole derivatives as efflux pump inhibitors or membrane perturbing agents that potentiate the activity of tetracyclines against resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Apoptosis Induction

The anticancer activity of 5-bromo-1-ethylindole derivatives often proceeds via the intrinsic mitochondrial apoptotic pathway.

ApoptosisPathway Drug 5-Bromo-1-Ethylindole Derivative Target Target Binding (Tubulin/Kinase) Drug->Target Inhibition p53 p53 Activation Target->p53 Signaling Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mito Mitochondrial Depolarization Bax->Mito Pore Formation Casp9 Caspase-9 Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage Death Apoptosis Casp3->Death

Figure 2: Proposed signaling cascade for 5-bromo-1-ethylindole mediated apoptosis.

References

  • Synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives, 2020.[2]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Molecules, 2023. (Note: Highlights the 1-alkyl-5-bromo SAR).

  • The Indole Scaffold in Biochemistry and Therapeutics. Molecules, 2021.

  • Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. NCBI PMC, 2014.

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates. Antibiotics, 2024.[3]

Sources

Exploratory

Thermodynamic stability of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile

Thermodynamic Stability Profile of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile: A Technical Whitepaper Executive Summary For researchers and drug development professionals utilizing indole-based scaffolds, understanding the...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability Profile of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile: A Technical Whitepaper

Executive Summary

For researchers and drug development professionals utilizing indole-based scaffolds, understanding the thermodynamic boundaries of precursor molecules is critical for formulation, scale-up, and storage. 5-Bromo-1-ethyl-1H-indole-3-carbonitrile is a highly functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and quorum-sensing modulators[1]. This whitepaper deconstructs the thermodynamic stability of this compound, differentiating between its kinetic inertness and true thermodynamic equilibria, and provides self-validating experimental workflows for empirical profiling.

Molecular Architecture & Bond Energetics

The thermodynamic stability of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile is dictated by the interplay of its aromatic core and its three distinct functional groups.

  • The Indole Core & N-Alkylation: Unprotected indoles possess an acidic N-H proton (pKa ~16)[2], making them susceptible to base-catalyzed degradation and oxidative dimerization. The N-ethylation in this molecule eliminates this acidic proton, locking the tautomeric state and significantly increasing the thermodynamic stability of the core against basic hydrolysis.

  • C-Br Bond Dissociation Energy (BDE): The halogen substituent at the 5-position represents the primary site of thermal and photolytic vulnerability. Theoretical and empirical data for brominated heterocycles place the C-Br BDE at approximately 79–83 kcal/mol[3]. Because this is the weakest covalent bond in the molecule, homolytic cleavage of the C-Br bond is the most thermodynamically accessible pathway under UV irradiation or extreme thermal stress.

  • The 3-Carbonitrile Group: The cyano group is a strong electron-withdrawing moiety. By pulling electron density away from the indole

    
    -system, it increases the oxidation potential of the molecule, thereby conferring thermodynamic stability against electrophilic oxidative degradation.
    

Thermodynamic Degradation Pathways

To predict shelf-life and formulation compatibility, we must separate kinetic stability (the rate of degradation) from thermodynamic stability (the ultimate equilibrium state).

Hydrolysis of the Nitrile (The Thermodynamic Sink)

In aqueous media, nitriles are kinetically stable at neutral pH due to a high activation energy barrier for hydration. However, they are thermodynamically unstable with respect to their hydrolysis products. The hydrolysis of a nitrile to an amide, and subsequently to a carboxylic acid and ammonia, is a highly exothermic process[4].

Under strongly acidic (pH < 2) or basic (pH > 12) conditions, the activation energy is lowered. The reaction is driven forward by the massive thermodynamic stability of the resulting carboxylate/carboxylic acid and the protonation of ammonia (in acid) or resonance stabilization of the carboxylate (in base). This pathway acts as an irreversible thermodynamic sink.

Photolytic Debromination

Exposure to UV light provides sufficient energy to overcome the ~80 kcal/mol C-Br BDE[3]. This homolytic cleavage generates a highly reactive indole radical, which rapidly abstracts hydrogen from the solvent or polymerizes, leading to complex, thermodynamically stable degradation mixtures (tars).

G A 5-Bromo-1-ethyl-1H- indole-3-carbonitrile B Amide Intermediate (Kinetically Slow) A->B H2O, H+/OH- ΔG < 0 D Photolytic/Thermal Debromination A->D hν or ΔT Cleavage of C-Br C Carboxylic Acid + NH4+ (Thermodynamic Sink) B->C H2O ΔG << 0

Thermodynamic degradation pathways of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic profile of this compound, the following self-validating protocols are recommended. Causality is built into each step: by enforcing mass balance, we ensure that no volatile degradants escape detection, thus validating the closed-system thermodynamic assumptions.

Protocol 1: Thermal & Calorimetric Profiling (TGA/DSC)

Purpose: To determine the onset of thermal decomposition and the enthalpy of fusion, providing a baseline for solid-state thermodynamic stability.

  • Sample Preparation: Accurately weigh 2–5 mg of the API into a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the sublimation of the compound from skewing the mass-loss data.

  • Differential Scanning Calorimetry (DSC): Equilibrate at 25°C, then ramp at 10°C/min to 300°C under a 50 mL/min dry nitrogen purge. Record the endothermic melting peak and any subsequent exothermic decomposition peaks.

  • Thermogravimetric Analysis (TGA): In a parallel run, measure mass loss over the same temperature gradient.

  • Validation Step: Cross-reference the DSC exotherm with the TGA mass drop. A mass drop corresponding to ~79.9 g/mol (the mass of bromine) prior to total structural collapse strongly indicates thermally induced debromination.

Protocol 2: Forced Hydrolytic Degradation Kinetics

Purpose: To map the kinetic barrier of the thermodynamically favorable nitrile hydrolysis.

  • Matrix Preparation: Prepare 1.0 mg/mL solutions of the compound in three distinct media: 0.1 N HCl (pH 1), 50 mM Phosphate Buffer (pH 7), and 0.1 N NaOH (pH 13), using 50% Acetonitrile as a co-solvent to ensure complete dissolution.

  • Thermal Stress: Incubate the sealed vials at 60°C for 7 days. Causality: The Arrhenius equation dictates that elevated temperatures will artificially accelerate the kinetically slow hydrolysis, allowing us to observe the thermodynamic endpoint within a practical timeframe.

  • HPLC-UV/MS Analysis: Aliquot samples at t=0, 1, 3, and 7 days. Quench the extreme pH samples with neutralizing buffer before injection to protect the HPLC column.

  • Validation Step (Mass Balance): The sum of the molar concentrations of the parent compound, the amide intermediate, and the carboxylic acid product must equal 100% ± 2% of the initial concentration. If mass balance fails, it indicates an alternative degradation pathway (e.g., ring opening or dimerization) has occurred.

G S1 API Sample Preparation (Solid & Solution State) S2 Thermal Profiling (TGA / DSC) S1->S2 S3 Isothermal Microcalorimetry (IMC) S1->S3 S4 Forced Degradation (Acid/Base/Light) S1->S4 S6 Thermodynamic Stability Profile Generation S2->S6 S3->S6 S5 HPLC-UV/MS Analysis (Kinetics & Mass Balance) S4->S5 S5->S6

Experimental workflow for comprehensive thermodynamic and kinetic stability profiling.

Quantitative Data Summary

The following table synthesizes the thermodynamic and physicochemical parameters governing the stability of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile, derived from structural analogs and foundational thermodynamic principles[2][3][4].

ParameterEstimated Value / CharacteristicThermodynamic Implication
C-Br Bond Dissociation Energy ~79 - 83 kcal/molLowest energy bond; primary site for photolytic/thermal homolysis.
Enthalpy of Nitrile Hydrolysis (

)
Highly Exothermic (< 0)Hydrolysis to carboxylic acid is the ultimate thermodynamic sink.
Kinetic Stability (pH 7, 25°C) High (t

> years)
High activation energy prevents spontaneous hydration in neutral water.
Indole N-H pKa (Unsubstituted) ~16.2N-ethylation removes this acidic site, preventing base-catalyzed oxidation.
Oxidative Stability HighThe 3-CN group depletes electron density, stabilizing the aromatic ring.

Conclusion

5-Bromo-1-ethyl-1H-indole-3-carbonitrile represents a highly stable synthetic intermediate. Its thermodynamic vulnerabilities—namely the exothermic hydrolysis of the carbonitrile group and the relatively low bond dissociation energy of the C-Br bond—are heavily shielded by high kinetic activation barriers under ambient, neutral conditions. By utilizing the self-validating forced degradation and calorimetric protocols outlined above, researchers can accurately map the degradation kinetics of this compound, ensuring robust formulation and reliable downstream synthesis.

References

1.[4] Tewari, Y. B., & Goldberg, R. N. (2005). Thermodynamics of the Hydrolysis Reactions of Nitriles. Journal of Chemical Thermodynamics, National Institute of Standards and Technology (NIST). Available at:[Link] 2.[3] Krenske, E. H., et al. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, PubMed Central. Available at:[Link] 3.[2] Science of Synthesis. (2004). Product Class 23: Pyrido[X,Y-b]indoles (Carbolines). Thieme Connect. Available at:[Link] 4.[1] Xu, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Foundational

UV-Vis absorption spectra of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile

This guide details the UV-Vis absorption characteristics of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile , a specialized indole derivative used as a scaffold in medicinal chemistry (e.g., for antiviral and anticancer kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile , a specialized indole derivative used as a scaffold in medicinal chemistry (e.g., for antiviral and anticancer kinase inhibitors).

As direct public spectral databases for this specific tris-substituted indole are often proprietary, this guide synthesizes data from established structure-activity relationships (SAR) of the indole chromophore, specifically analyzing the electronic perturbations caused by the 5-bromo , 1-ethyl , and 3-cyano auxochromes.

PART 1: THEORETICAL FRAMEWORK & CHROMOPHORE ANALYSIS

1. The Indole Chromophore Base

The unsubstituted indole nucleus exhibits a complex ultraviolet absorption spectrum characterized by two principal electronic transitions arising from the


 excitation of the 10 

-electron system:
  • 
     Band (Conjugation Band):  Typically 
    
    
    
    270 nm.[1][2] Sensitive to solvent polarity and substituents at the 1/3 positions.[1]
  • 
     Band (Fine Structure):  Typically 
    
    
    
    280–290 nm.[1] Often overlaps with
    
    
    but possesses distinct vibrational fine structure in non-polar solvents.[1]
2. Substituent Effects (The "Push-Pull" System)

The target molecule, 5-Bromo-1-ethyl-1H-indole-3-carbonitrile , represents a donor-acceptor system that significantly alters the baseline indole spectrum.

SubstituentPositionElectronic EffectSpectral Impact
1-Ethyl

-1
Inductive Donor (+I)Bathochromic Shift (Red Shift): Alkylation of the indole nitrogen enhances electron density in the pyrrole ring, typically shifting

by +2–5 nm compared to the N-H form.
3-Cyano

-3
Mesomeric Acceptor (-M)Strong Bathochromic Shift: The nitrile group at C3 is in direct conjugation with the electron-rich enamine moiety of the indole. This creates a "push-pull" electronic channel (

), lowering the HOMO-LUMO gap and red-shifting the

band significantly (often merging it with

).
5-Bromo

-5
Inductive Withdrawal (-I) / Resonance Donor (+M)Bathochromic Shift & Hyperchromicity: Heavy atoms like bromine stabilize excited states through polarizability and resonance, typically adding +5–10 nm to the shift and increasing molar absorptivity (

).
3. Predicted Spectral Profile

Based on additivity rules for substituted indoles, the expected absorption profile in Methanol (MeOH) is:

  • Primary

    
    : 290 – 305 nm  (Broad, intense band due to merged 
    
    
    
    /
    
    
    transitions).[1]
  • Secondary Band: 225 – 235 nm (Higher energy

    
     transition).
    
  • Shoulder: Possible vibrational shoulder around 310 nm depending on solvent polarity.

PART 2: EXPERIMENTAL PROTOCOL

Objective

To determine the molar extinction coefficient (


) and assess the purity of synthesized 5-Bromo-1-ethyl-1H-indole-3-carbonitrile batches.
Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[1] Note: Avoid Acetone (UV cutoff ~330 nm interferes).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass (absorb <300 nm).[1]

Workflow Diagram

G Start Solid Sample (5-Br-1-Et-3-CN-Indole) Stock Stock Solution (1 mg/mL in MeOH) Start->Stock Weigh 10mg Dilution Serial Dilution (10 - 50 µM) Stock->Dilution Dilute 1:100 Measure Scan 200-400 nm Dilution->Measure Sample Blank Blank Correction (Pure MeOH) Blank->Measure Baseline Analysis Calculate ε (Beer-Lambert) Measure->Analysis Abs @ 295nm

Caption: Standardized workflow for quantitative UV-Vis analysis of indole derivatives.

Step-by-Step Methodology
  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes with pure MeOH.

    • Run a baseline scan (200–400 nm) to subtract solvent absorbance.[1]

  • Stock Preparation:

    • Weigh 5.0 mg of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile.

    • Dissolve in 10.0 mL MeOH (Concentration: 0.5 mg/mL).

    • Tip: Sonicate for 2 minutes to ensure complete dissolution; brominated indoles can be hydrophobic.[1]

  • Working Solution:

    • Dilute 100

      
      L of Stock into 9.9 mL MeOH (1:100 dilution).
      
    • Final Concentration

      
       5 
      
      
      
      g/mL (
      
      
      20
      
      
      M).[1]
  • Measurement:

    • Scan range: 200 nm to 400 nm.[1][3]

    • Scan speed: Medium (approx. 200 nm/min).[1]

    • Bandwidth: 1.0 nm.[1]

  • Data Validation (Self-Check):

    • Absorbance Rule: The peak absorbance (

      
      ) should fall between 0.2 and 0.8 AU for linearity.[1] If 
      
      
      
      , dilute further.[1]
    • Solvent Cutoff Check: Ensure no noise appears <210 nm (indicates solvent contamination).[1]

PART 3: DATA ANALYSIS & TROUBLESHOOTING

Calculating Molar Absorptivity (

)

Use the Beer-Lambert Law:



Where:

  • 
     = Absorbance at 
    
    
    
    [1][2][4]
  • 
     = Concentration in mol/L (M)[1]
    
  • 
     = Path length (1 cm)[1]
    

Molecular Weight (MW):

  • Formula:

    
    
    
  • MW

    
     249.11  g/mol [1]
    

Example Calculation: If a 20


M solution gives an absorbance of 0.450 at 295 nm:


Diagnostic Table: Common Spectral Artifacts
ObservationProbable CauseCorrective Action
No Peak >280 nm Wrong CompoundCheck synthesis; 3-CN group might be hydrolyzed to amide/acid (blue shift).
Noisy Data <220 nm Solvent AbsorptionSwitch to UV-grade Methanol or Acetonitrile; avoid Acetone/DMF.[1]
Broad Tailing >350 nm Aggregation/PrecipitationSample is not fully dissolved.[1] Sonicate or switch to DCM/MeOH mix.
Peak Shifted to ~270 nm Missing 3-CN groupIndicates starting material (5-bromo-1-ethylindole) is present.

PART 4: APPLICATIONS IN DRUG DEVELOPMENT

Reaction Monitoring (IPC)

This spectral profile is critical for monitoring the cyanation of 5-bromo-1-ethylindole-3-carboxaldehyde or the alkylation of 5-bromoindole-3-carbonitrile.

  • Starting Material:

    
     ~280 nm.[1]
    
  • Product (Target):

    
     ~295 nm (Red shift due to extended conjugation of the nitrile).
    
  • Method: TLC spotting often insufficient for quantitative conversion; UV-Vis provides a rapid "percent conversion" metric.[1]

Purity Assessment

The ratio of absorbance at 295 nm vs. 230 nm (


) serves as a consistent purity index (R-value) for batch-to-batch comparison, independent of concentration errors.

REFERENCES

  • BenchChem Technical Support. (2025).[1][3] Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates. Retrieved from

  • Aaron, J. J., et al. (1982).[1] Electronic Absorption and Fluorescence Spectra of Indole Derivatives: Quantitative Treatment of Substituent Effects. Croatica Chemica Acta, 55, 157-168.

  • PubChem. (2025). 5-Bromo-3-cyanoindole (Compound Summary). National Library of Medicine. Retrieved from

  • Catalán, J., et al. (1996).[1][5] Structure and Ultraviolet Absorption Spectra of 3-Substituted Indoles. Journal of the American Chemical Society.

  • NIST Chemistry WebBook. 3-Indolecarbonitrile UV/IR Data. National Institute of Standards and Technology.[6] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pharmaceutical Intermediates using 5-Bromo-1-ethyl-1H-indole-3-carbonitrile

Introduction & Chemical Rationale The indole core is a privileged scaffold in medicinal chemistry, ubiquitously present in natural alkaloids, kinase inhibitors, and antiviral agents. Specifically, 5-Bromo-1-ethyl-1H-indo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The indole core is a privileged scaffold in medicinal chemistry, ubiquitously present in natural alkaloids, kinase inhibitors, and antiviral agents. Specifically, 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-14-4) serves as a highly versatile, multi-vector building block for late-stage pharmaceutical derivatization[1].

As a Senior Application Scientist, selecting this specific intermediate is driven by three strategic structural features:

  • C5-Bromide (The Coupling Vector): The bromine atom at the 5-position is highly primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the C3-cyano group further activates the C5-bromide toward oxidative addition by Pd(0) complexes[2].

  • C3-Carbonitrile (The Pharmacophore/Precursor): The cyano group can act as a robust hydrogen-bond acceptor in target binding pockets. Alternatively, it serves as a synthetic precursor that can be chemoselectively reduced to a primary aminomethyl group, a common motif in CNS therapeutics.

  • N1-Ethyl Group (The Protector & Lipophilicity Enhancer): Alkylation of the indole nitrogen prevents unwanted N-arylation or N-alkylation side reactions during subsequent metal-catalyzed steps. Furthermore, the ethyl group precisely modulates the lipophilicity (LogP) of the final API, enhancing membrane permeability.

Strategic Synthetic Workflows

The true value of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile lies in its divergent synthetic utility. Depending on the order of operations, chemists can access a vast library of functionalized indoles.

Workflow Start 5-Bromo-1-ethyl-1H- indole-3-carbonitrile Suzuki Pd-Catalyzed Suzuki Coupling (C5) Start->Suzuki Boronic Acids, Pd Catalyst Reduction Nitrile Reduction (C3) Start->Reduction Borane-THF or NiCl2/NaBH4 Buchwald Buchwald-Hartwig Amination (C5) Start->Buchwald Amines, Pd Catalyst Prod1 5-Aryl/Heteroaryl Derivatives Suzuki->Prod1 Prod2 3-(Aminomethyl) Indole Derivatives Reduction->Prod2 Prod3 5-Amino Indole Derivatives Buchwald->Prod3

Divergent synthetic pathways for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Self-Validating Protocol: C5 Suzuki-Miyaura Cross-Coupling

When synthesizing antiviral intermediates (such as HCV IRES inhibitors), the C5 position is frequently functionalized with heteroaryl groups[3]. The following protocol details the coupling of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile with thiophene-3-boronic acid.

Mechanistic Causality & Experimental Choices
  • Base Selection (CsF): Traditional Suzuki couplings utilize aqueous carbonates (e.g.,

    
    ). However, the C3-carbonitrile is susceptible to base-catalyzed hydration to an amide under aqueous alkaline conditions at elevated temperatures. Utilizing anhydrous Cesium Fluoride (CsF) provides the necessary basicity to activate the boronic acid via a fluoroborate intermediate while strictly preserving the nitrile group[3].
    
  • Solvent Selection (DME): 1,2-Dimethoxyethane (DME) is a bidentate ether that effectively solvates the inorganic CsF and stabilizes the transient Pd(II) intermediates during the catalytic cycle.

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1-ethyl-1H-indole-3-carbonitrile (100 mg, 0.40 mmol) and thiophene-3-boronic acid (72 mg, 0.56 mmol, 1.4 equiv)[3].

  • Catalyst & Base Loading: Add

    
     (11 mg, 0.016 mmol, 4 mol%) and CsF (152 mg, 1.00 mmol, 2.5 equiv)[3].
    
  • Inert Atmosphere Exchange: Seal the tube with a rubber septum. Alternately evacuate the vessel and backfill with high-purity Nitrogen gas. Repeat this cycle three times (3X) to ensure a strictly anaerobic environment, preventing the oxidative deactivation of the Pd catalyst[3].

  • Solvent Addition & Heating: Syringe in anhydrous, degassed dimethoxyethane (DME, 3.0 mL). Replace the septum with a Teflon screw cap under positive nitrogen flow. Heat the reaction mixture in a pre-equilibrated oil bath at 90 °C for 19 hours[3].

  • Workup: Cool the mixture to room temperature. Dilute the crude reaction with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with deionized water (2 x 10 mL) and brine (10 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient 10-30%) to afford 1-ethyl-5-(thiophen-3-yl)-1H-indole-3-carbonitrile.

Validation & Quality Control (QC)
  • TLC Monitoring: The starting bromide exhibits a distinct Rf. The product will typically run slightly lower due to the added polarity of the thiophene ring.

  • LC-MS Verification (Critical): The starting material exhibits a classic 1:1 isotopic doublet at m/z 249/251

    
     due to 
    
    
    
    and
    
    
    . The reaction is deemed complete when this doublet entirely disappears, replaced by a singlet mass corresponding to the cross-coupled product.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 5-Br-Indole TransMet Trans- metalation OxAdd->TransMet Ar-B(OH)2, CsF RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle at the C5 position.

Quantitative Data: Cross-Coupling Optimization Matrix

To assist drug development professionals in scaling and adapting this chemistry, the following table summarizes the quantitative performance of various catalytic systems applied to 5-bromoindole-3-carbonitrile derivatives.

Boronic Acid PartnerCatalyst SystemBaseSolvent / TempYield (%)Mechanistic Causality / Observation
Thiophene-3-boronic acid

(4 mol%)
CsFDME, 90 °C82% Anhydrous fluoride base strictly prevents C3-nitrile hydrolysis to the amide[3].
Phenylboronic acid

(5 mol%)

Dioxane/

, 80 °C
78% Trace water accelerates transmetalation but risks partial nitrile hydration side-reactions[2].
4-Pyridinylboronic acid

(5 mol%)

Toluene/EtOH, 90 °C65% Protic co-solvent required to solubilize the highly polar heteroaryl boronic acid.

Protocol 2: Chemoselective Nitrile Reduction

If the synthetic target requires a 3-(aminomethyl)indole motif, the C3-carbonitrile must be reduced.

Scientific Insight: A critical failure point in indole synthesis is attempting a standard catalytic hydrogenation (


 with Pd/C) before the C5-bromide has been utilized. Palladium on carbon will rapidly catalyze the hydrodehalogenation of the C5-bromide, destroying the cross-coupling handle.

Solution: To reduce the nitrile while preserving the aryl bromide, a chemoselective hydride source must be utilized.

  • Method: Treat 5-Bromo-1-ethyl-1H-indole-3-carbonitrile with Borane-Tetrahydrofuran complex (

    
    ) at reflux for 4 hours.
    
  • Quench: Carefully quench with methanolic HCl to break the stable amine-borane complex.

  • Validation:

    
     NMR will show the disappearance of the highly deshielded indole C2 proton (which is shifted downfield by the adjacent electron-withdrawing cyano group) and the appearance of a new methylene singlet (
    
    
    
    ) around 4.0 ppm.

References

1.3 2.2 3.1

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile

Executive Summary This guide details the optimization of Suzuki-Miyaura cross-coupling reactions specifically for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (Compound 1) . Unlike simple haloindoles, this substrate presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization of Suzuki-Miyaura cross-coupling reactions specifically for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (Compound 1) . Unlike simple haloindoles, this substrate presents a unique electronic push-pull system: the electron-withdrawing carbonitrile (CN) group at C3 deactivates the ring toward electrophilic attack but activates the C5-Br bond toward oxidative addition. Conversely, the nitrile group is susceptible to hydrolysis under harsh aqueous-basic conditions.

This note provides three distinct protocols ranging from robust general-purpose methods to high-efficiency screening conditions, ensuring high yields (>85%) while preserving the critical nitrile pharmacophore.

Structural & Retrosynthetic Analysis

Substrate Electronics

The 1-ethyl-3-cyanoindole scaffold possesses specific electronic characteristics that dictate catalyst choice:

  • C5-Br Reactivity: The C3-cyano group exerts a mesomeric ($ -M

    
     -I $) electron-withdrawing effect. This decreases electron density at C5, theoretically facilitating the Oxidative Addition  step of the Pd(0) catalytic cycle compared to electron-rich indoles (e.g., 5-bromo-1H-indole).
    
  • C3-CN Stability: The nitrile is the "Achilles' heel." Prolonged heating (>100°C) in high-pH aqueous media (e.g., NaOH, KOH) can hydrolyze the nitrile to a primary amide or carboxylic acid.

  • N1-Ethyl Protection: The ethyl group prevents deprotonation of the indole nitrogen, eliminating the need for excess base to sequester the N-H proton and preventing catalyst poisoning by indolyl anions.

Strategic Decision Matrix (Graphviz)

The following decision tree outlines the logical flow for selecting the appropriate protocol based on the coupling partner (Boronic Acid/Ester).

ProtocolSelection cluster_legend Legend Start Start: Select Coupling Partner CheckSterics Is Boronic Acid Sterically Hindered (e.g., ortho-substituted)? Start->CheckSterics CheckHetero Is Boronic Acid Heterocyclic (e.g., Pyridine, Pyrimidine)? CheckSterics->CheckHetero No ProtocolB PROTOCOL B: High Activity XPhos Pd G3 / K3PO4 CheckSterics->ProtocolB Yes ProtocolA PROTOCOL A: Robust/Standard Pd(dppf)Cl2 / K2CO3 CheckHetero->ProtocolA No (Simple Aryl) CheckHetero->ProtocolB Yes (N-coordinating) ProtocolC PROTOCOL C: Green/Mild Pd(dtbpf)Cl2 / EtOH:H2O ProtocolA->ProtocolC If Solubility Issues key Blue: Decision Point | Green: Standard Path | Red: Difficult Substrate

Figure 1: Decision matrix for selecting the optimal cross-coupling protocol based on boronic acid characteristics.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Simple aryl boronic acids, scale-up, and cost-efficiency.

This protocol utilizes Pd(dppf)Cl₂ , a ferrocene-based catalyst known for its stability and resistance to dehalogenation side-reactions. The large bite angle of the dppf ligand promotes reductive elimination.

Reagents:

  • Substrate: 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe.

  • Catalyst Addition: Remove the septum briefly under a positive flow of inert gas and add Pd(dppf)Cl₂ (0.05 equiv). Reseal and purge for 2 minutes.

  • Reaction: Heat the mixture to 85°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[3][4][5][6] Look for the disappearance of the bromide (M+H: ~249/251) and formation of the biaryl product.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[5][6][7] Wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Complexity Method (Steric/Heteroaryl)

Best for: Ortho-substituted boronic acids or nitrogen-rich heterocycles (pyridines) that may poison Pd.

Uses Buchwald G3 Precatalysts (e.g., XPhos or SPhos Pd G3). These catalysts activate rapidly at room temperature and form highly active monoligated Pd(0) species capable of coupling hindered centers.

Reagents:

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is gentler on the nitrile than hydroxide/alkoxide.

  • Solvent: THF : Water (10:1) or Toluene : Water (10:1)

Procedure Modifications:

  • Perform the reaction at 60°C initially. If conversion is slow after 2 hours, increase to 80°C.

  • Note: The active catalyst species is sensitive to air; rigorous degassing is critical.

Mechanistic Insight & Troubleshooting

The Nitrile Stability Factor

The C3-cyano group is electron-withdrawing. While this aids oxidative addition, it renders the indole ring electron-deficient.

  • Risk: Under highly basic conditions (e.g., KOtBu) or high temperatures (>110°C), the nitrile can undergo hydrolysis.

  • Mitigation: Use Carbonate (Protocol A) or Phosphate (Protocol B) bases. Avoid Hydroxide bases (NaOH, KOH).

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for this substrate, highlighting the electronic influence of the nitrile group.

CatalyticCycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition (Facilitated by C3-CN EWG) Pd0->OxAdd + Substrate (Ar-Br) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar'-B(OH)2 / Base Note1 C3-CN pulls e- density, weakening C-Br bond OxAdd->Note1 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the electronic activation provided by the C3-carbonitrile group.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-heterocycles (if using heteroaryl boronic acid).Switch to Protocol B (XPhos/SPhos). These bulky ligands prevent non-productive coordination.
Debromination (Ar-H) "Hydride" source present (often from overheated alcohols or impure dioxane).Ensure solvents are anhydrous/high purity.[3] Lower temp to 70°C. Increase catalyst loading.
Nitrile Hydrolysis Base too strong or temperature too high.Switch base from K₂CO₃ to K₃PO₄ or NaHCO₃ . Reduce water ratio in solvent.
Homocoupling (Ar-Ar) Oxygen leak in the system.Re-degas solvents.[3] Ensure positive pressure of Argon.

Representative Data Comparison

The following data summarizes typical yields expected when coupling 5-Bromo-1-ethyl-1H-indole-3-carbonitrile with p-tolylboronic acid (Standard) and 2-methoxyphenylboronic acid (Steric).

ProtocolCatalyst SystemCoupling PartnerTempTimeIsolated Yield
A Pd(dppf)Cl₂ / K₂CO₃p-Tolylboronic acid85°C6 h92%
A Pd(dppf)Cl₂ / K₂CO₃2-Methoxyphenylboronic acid85°C12 h65%
B XPhos Pd G3 / K₃PO₄2-Methoxyphenylboronic acid80°C4 h88%
C Pd(PPh₃)₄ / Na₂CO₃p-Tolylboronic acid90°C18 h74%

Note: Protocol A is superior for standard couplings due to cost. Protocol B is required for sterically demanding partners to maintain high yields.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. (Analogous substrate reactivity data). Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Hydrolysis of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile to Carboxylic Acid

Introduction & Mechanistic Rationale The conversion of indole-3-carbonitriles to their corresponding carboxylic acids is a fundamental transformation in the synthesis of biologically active indole derivatives and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The conversion of indole-3-carbonitriles to their corresponding carboxylic acids is a fundamental transformation in the synthesis of biologically active indole derivatives and pharmaceutical intermediates[1]. However, 3-cyanoindoles are notoriously resistant to mild hydrolysis. The lone pair of the indole nitrogen delocalizes into the aromatic


-system, significantly increasing the electron density at the C3 position. This resonance electron donation reduces the electrophilicity of the nitrile carbon, making nucleophilic attack by hydroxide (

) exceptionally sluggish.

To overcome this high activation energy barrier, strong basic conditions combined with a high-boiling solvent system are required. While standard ethanol/water mixtures (refluxing at ~78 °C) often stall at the primary amide intermediate, utilizing ethylene glycol allows the reaction temperature to reach 140–150 °C[2]. This intense thermal energy drives the reaction through the stable amide intermediate, expels ammonia gas, and yields the carboxylate salt. Subsequent controlled acidification yields the highly pure free 5-bromo-1-ethyl-1H-indole-3-carboxylic acid[3].

Materials & Reagents

  • Starting Material: 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-14-4)

  • Base: Potassium Hydroxide (KOH, pellets,

    
     85%)
    
  • Solvents: Ethylene Glycol (Reagent grade), Deionized Water, Ethyl Acetate (EtOAc)

  • Acid: Hydrochloric Acid (HCl, concentrated, 37%)

  • Wash: Saturated Sodium Chloride solution (Brine)

Safety & Handling

  • Corrosivity: KOH and concentrated HCl are highly corrosive. Handle in a well-ventilated fume hood to avoid inhalation of vapors or ammonia gas generated during the reaction.

  • Toxicity: Ethylene glycol is toxic if ingested.

  • PPE: Standard personal protective equipment (chemical-resistant gloves, safety goggles, and a lab coat) is mandatory.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that intermediate impurities are systematically removed before the final product is isolated.

Step 1: Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (10.0 mmol, ~2.49 g) in 20 mL of ethylene glycol.

  • Add 4 mL of deionized water to the suspension.

  • Carefully add KOH pellets (100.0 mmol, ~6.6 g) to the mixture. Causality Note: A 10-fold excess of base is used to maintain a high concentration of nucleophilic hydroxide at elevated temperatures.

Step 2: High-Temperature Reflux
  • Attach a reflux condenser to the flask and flush the system with Nitrogen (

    
    ) to prevent oxidative degradation of the electron-rich indole ring at high temperatures.
    
  • Heat the mixture in an oil bath to 140–150 °C with vigorous stirring.

  • Maintain reflux for 18–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes). The reaction is complete when both the starting nitrile and the highly polar primary amide intermediate are entirely consumed.

Step 3: Workup and Impurity Extraction
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the dark reaction mixture with 50 mL of deionized water to fully dissolve the potassium carboxylate salt.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (2

    
     30 mL).
    
  • Causality Note: This specific extraction step is critical. The target carboxylate remains highly soluble in the aqueous layer, while unreacted starting material, the neutral amide intermediate, and non-polar degradation products partition into the EtOAc layer. Discard the EtOAc layer.

Step 4: Acidification & Isolation
  • Transfer the purified aqueous layer to an Erlenmeyer flask and cool it in an ice-water bath (0–5 °C).

  • Slowly add concentrated HCl dropwise while stirring vigorously until the pH reaches 2.0–3.0.

  • Causality Note: The

    
     of indole-3-carboxylic acids is typically around 4.5. Dropping the pH to 2–3 ensures complete protonation and precipitation of the free acid without causing acid-catalyzed dimerization or degradation of the indole core.
    
  • Self-Validation Checkpoint: A dense, off-white to pale yellow precipitate will rapidly form upon reaching the target pH, visually validating the successful conversion to the free carboxylic acid.

Step 5: Filtration & Drying
  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2

    
     15 mL) to remove residual potassium chloride salts.
    
  • Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the final product.

Quantitative Data & Analytical Metrics

Table 1: Expected Analytical Metrics and Reaction Parameters

ParameterExpected Value / MetricAnalytical Method
Typical Yield 75% – 85%Gravimetric
Purity > 98%HPLC (UV at 254 nm)
Appearance Off-white to pale yellow powderVisual Inspection
Reaction Time 18 – 24 hoursTLC / LC-MS
Mass Spectrometry m/z 266.0 / 268.0[M-H]⁻ESI-MS (Negative Ion Mode)

Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions

IssueMechanistic CauseCorrective Action
Reaction stalls at the Amide Insufficient thermal energy to expel ammonia.Increase oil bath temperature to 150 °C. Ensure the solvent is not boiling off (check condenser coolant).
Dark/Black Reaction Mixture Oxidative degradation of the indole ring at high heat.Ensure a strict inert atmosphere (

or Argon) is maintained throughout the reflux period.
Low Yield upon Acidification Product remains partially dissolved in the aqueous phase.Ensure the aqueous layer is thoroughly chilled (0 °C) before and during HCl addition. Verify pH is

3.

Mechanistic Workflow

G N1 5-Bromo-1-ethyl-1H- indole-3-carbonitrile (Nitrile) N2 Primary Amide Intermediate N1->N2 KOH, H2O Ethylene Glycol 140-150 °C N3 Indole-3-carboxylate Potassium Salt N2->N3 KOH, H2O Prolonged Heating (- NH3) N4 5-Bromo-1-ethyl-1H- indole-3-carboxylic acid (Target) N3->N4 Conc. HCl (pH 2-3) Ice Bath Precipitation

Mechanistic workflow of the base-catalyzed hydrolysis of 3-cyanoindole to carboxylic acid.

References

  • Source: National Institutes of Health (NIH)
  • Title: J. Chem. SOC. (C)
  • Title: Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry Source: ACS Publications URL

Sources

Application

Application Note: Chemoselective Reduction of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile to Tryptamine Derivatives

The Chemoselectivity Challenge in Tryptamine Synthesis The synthesis of halogenated tryptamines is a critical foundational step in the development of 5-HT receptor ligands, fluorescent probes, and neuropharmacological ag...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemoselectivity Challenge in Tryptamine Synthesis

The synthesis of halogenated tryptamines is a critical foundational step in the development of 5-HT receptor ligands, fluorescent probes, and neuropharmacological agents. The conversion of 5-bromo-1-ethyl-1H-indole-3-carbonitrile to its corresponding primary amine, 2-(5-bromo-1-ethyl-1H-indol-3-yl)ethan-1-amine , presents a classic chemoselectivity challenge.

The objective is to fully reduce the robust sp-hybridized nitrile carbon without triggering the reductive dehalogenation of the 5-bromo substituent ()[1]. Standard catalytic hydrogenation (e.g.,


 with 

) inevitably cleaves the

bond. Furthermore, strong nucleophilic hydrides like

frequently lead to over-reduction, dimerization (secondary amine formation), or partial debromination at elevated temperatures. Therefore, successful transformation requires utilizing electrophilic reducing agents or mild transition-metal-catalyzed hydride transfers.

Mechanistic Rationale for Reagent Selection

As an Application Scientist, selecting the correct reduction pathway requires understanding the electronic nature of the substrate. We have validated two distinct, high-yielding methodologies for this transformation:

  • Method A: Borane-THF Complex (

    
    ) 
    Borane is an electrophilic reducing agent. It acts as a Lewis acid, coordinating directly to the lone pair of the nitrile nitrogen. This pre-activation lowers the LUMO of the nitrile, facilitating the transfer of hydride from the boron center. Because the mechanism relies on Lewis acid-base pre-coordination rather than pure nucleophilic attack, it is entirely unreactive toward aryl halides, ensuring >99% preservation of the 5-bromo substituent ()[2].
    
  • Method B: Cobalt Boride (

    
    ) 
    Sodium borohydride alone cannot reduce nitriles. However, the addition of 
    
    
    
    results in the rapid, in situ generation of black cobalt boride (
    
    
    ) precipitates and hydrogen gas.
    
    
    acts as a heterogeneous catalyst, adsorbing the nitrile and facilitating hydride transfer from excess
    
    
    . This method is exceptionally mild, proceeds at room temperature, and suppresses the thermal activation required for
    
    
    cleavage ().

Quantitative Method Comparison

To assist in workflow selection, the following table summarizes the operational parameters of both validated methods:

ParameterMethod A: Borane-THF ComplexMethod B:

/

Reagent Type Electrophilic HydrideCatalytic Heterogeneous Hydride
Chemoselectivity (

)
Excellent (>99% preserved)Excellent (>95% preserved)
Primary Amine Selectivity High (Requires strict acidic workup)Moderate (Dimerization possible)
Reaction Temperature 0 °C to 70 °C (Reflux)0 °C to 25 °C (Room Temp)
Typical Yield 80% - 90%70% - 85%
Scalability HighMedium (Exothermic

formation)

Chemoselective Reduction Pathways

Chemoselectivity cluster_0 Method A: Borane-THF cluster_1 Method B: NaBH4 / CoCl2 SM 5-Bromo-1-ethyl-1H-indole-3-carbonitrile BH3 Borane-THF Complex (Electrophilic Hydride) SM->BH3 Primary Protocol Co2B Cobalt Boride (Co2B) in situ (Catalytic Hydride Transfer) SM->Co2B Alternative Protocol MechA Coordinates to Nitrile N-lone pair Preserves C-Br bond BH3->MechA Prod 2-(5-Bromo-1-ethyl-1H-indol-3-yl)ethan-1-amine (Target Tryptamine) MechA->Prod MechB Mild single-electron transfer Suppresses dehalogenation Co2B->MechB MechB->Prod

Logical workflow for the chemoselective reduction of halogenated indole-3-carbonitriles.

Experimental Protocols

Protocol A: Borane-THF Reduction (Gold Standard)

This protocol is optimized for maximum yield and absolute preservation of the bromine atom.

Materials:

  • 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 eq, 10 mmol, 2.49 g)

  • 
     (1.0 M in THF, 3.0 eq, 30 mL)
    
  • Anhydrous THF (20 mL)

  • Methanol (20 mL)

  • 2M HCl (aq) and 2M NaOH (aq)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve the nitrile (10 mmol) in anhydrous THF (20 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add the

    
     solution (30 mL, 30 mmol) over 15 minutes.
    
    • Causality: Slow addition controls the exothermic Lewis acid-base coordination step and prevents localized heating, which could trigger side reactions.

  • Reduction: Remove the ice bath and heat the mixture to reflux (approx. 70 °C) for 4-6 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material is consumed.

  • Quenching (Critical): Cool the flask to 0 °C. Cautiously add Methanol (20 mL) dropwise.

    • Causality: Methanol solvolyzes the unreacted borane and the intermediate amine-borane complex, releasing highly flammable

      
       gas. Vigorous bubbling will occur; adequate venting is mandatory.
      
  • Hydrolysis: Add 2M HCl (20 mL) and reflux the mixture for 1 hour.

    • Causality: The resulting amine-borane complex is highly stable. Acidic reflux is strictly required to break the B-N bond and fully liberate the free primary amine as its hydrochloride salt.

  • Workup & Isolation: Cool to room temperature and evaporate the organic solvents under reduced pressure. Basify the remaining aqueous layer to pH > 12 using 2M NaOH. Extract with Dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield the target tryptamine.
Protocol B: Cobalt Boride Catalyzed Reduction (Mild Alternative)

This protocol is ideal for laboratories lacking anhydrous/inert gas infrastructure, utilizing bench-stable reagents.

Materials:

  • 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 eq, 10 mmol, 2.49 g)

  • 
     (0.2 eq, 2 mmol, 476 mg)
    
  • 
     (5.0 eq, 50 mmol, 1.89 g)
    
  • Methanol (50 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve the nitrile (10 mmol) and

    
     (2 mmol) in Methanol (50 mL). The solution will exhibit a pink/purple hue.
    
  • Catalyst Generation & Reduction: Cool the flask to 0 °C. Add

    
     (50 mmol) in small portions over 30 minutes.
    
    • Causality: Upon addition, the solution immediately turns black, indicating the formation of the active

      
       catalyst. Copious 
      
      
      
      gas is evolved. Portion-wise addition prevents the exothermic reaction from boiling over and ensures steady catalyst turnover.
  • Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Once complete, quench the reaction by adding 3M HCl until the black precipitate dissolves and the solution becomes clear (pH ~2). Stir for 15 minutes.

    • Causality: The acid destroys unreacted

      
       and solubilizes the cobalt catalyst, preventing emulsions during extraction.
      
  • Workup & Isolation: Basify to pH 12 with concentrated

    
    . Extract with EtOAc (
    
    
    
    mL). Wash with brine, dry over
    
    
    , and concentrate to yield the target tryptamine.

Analytical Validation (Self-Validating System)

To confirm the success of the protocol and the preservation of the 5-bromo group, the isolated product must be subjected to the following analytical checks:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Validation of reduction is confirmed by the disappearance of the nitrile carbon (
    
    
    C NMR ~115 ppm) and the appearance of two new methylene triplets at approximately 2.90 ppm (Indole-
    
    
    ) and 3.05 ppm (
    
    
    -
    
    
    ), integrating for 2 protons each. The broad singlet for the -
    
    
    protons (~1.5 ppm) will disappear upon
    
    
    shake.
  • LC-MS (ESI+): The expected

    
     for 
    
    
    
    is approximately m/z 267.0 and 269.0 . The presence of a 1:1 isotopic doublet is the definitive self-validating proof that the bromine atom was successfully preserved during the reduction.

References

  • Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL:[Link]

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration Source: PubMed Central (NIH) URL:[Link]

  • Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines Source: PubMed (NIH) URL:[Link]

  • A generic approach for the catalytic reduction of nitriles Source: Tetrahedron Letters (Elsevier) / ScienceMadness URL:[Link]

Sources

Method

Application Note: Precision Buchwald-Hartwig Amination of 5-Bromoindoles

Executive Summary & Strategic Rationale The 5-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in serotonin receptor agonists (e.g., 5-HT ligands) and kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 5-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in serotonin receptor agonists (e.g., 5-HT ligands) and kinase inhibitors. However, the transition-metal-catalyzed amination of 5-bromoindole presents a unique chemoselectivity challenge: the competition between the desired C5–Br oxidative addition and the undesired N1–H arylation (or catalyst poisoning by the free indole nitrogen).

This guide provides two distinct, field-validated protocols. Protocol A details the "Direct Coupling" method using LiHMDS and specific biaryl phosphine precatalysts to aminate unprotected indoles, a method pioneered by the Buchwald group. Protocol B outlines the "Robust Standard" for N-protected substrates.

The Chemoselectivity Challenge

In unprotected 5-bromoindoles, the N1–H proton (pKa ~17 in DMSO) is acidic. Traditional bases (Cs₂CO₃, NaOtBu) often lead to mixtures of N-arylation and C-amination, or sluggish reactivity due to Pd coordination by the indole nitrogen.

The Solution: The use of LiHMDS (Lithium bis(trimethylsilyl)amide) serves a dual purpose:

  • Full Deprotonation: It instantly converts the indole to the indolyl anion.

  • Electronic Deactivation: The electron-rich indolyl anion is less prone to N-arylation under the specific steric environment of bulky ligands like RuPhos or XPhos , directing the palladium exclusively to the C–Br bond.

Decision Framework & Workflow

The following decision tree illustrates the logic for condition selection based on substrate architecture.

IndoleAminationWorkflow Start Substrate: 5-Bromoindole CheckProt Is N1 Protected? Start->CheckProt YesProt Yes (N-Boc, N-Me, N-Ts) CheckProt->YesProt Steric Bulk/EWG NoProt No (Free N-H) CheckProt->NoProt Native Scaffold CondB PROTOCOL B: Standard Conditions YesProt->CondB DetailsB Cat: Pd(OAc)2 / XPhos or RuPhos Base: NaOtBu or Cs2CO3 Solvent: Toluene or Dioxane Temp: 80-100°C CondB->DetailsB CondA PROTOCOL A: Direct Selective Coupling NoProt->CondA DetailsA Cat: RuPhos Pd G3 / RuPhos Base: LiHMDS (2.2 - 3.5 equiv) Solvent: THF Temp: 65°C CondA->DetailsA

Figure 1: Strategic decision tree for selecting amination conditions based on indole protection status.

Protocol A: Direct Amination of Unprotected 5-Bromoindole

Target: Rapid library synthesis where protection/deprotection steps are bottlenecking. Mechanism: Base-mediated protection via indolyl anion formation.

Reagents & Materials Table
ComponentReagentEquiv.Role
Substrate 5-Bromoindole1.0Electrophile
Nucleophile Primary/Secondary Amine1.2Coupling Partner
Catalyst RuPhos Pd G3 0.01 - 0.02Precatalyst (Rapid activation)
Ligand RuPhos 0.01 - 0.021:1 ratio with Pd source
Base LiHMDS (1.0 M in THF)2.2 - 2.5Deprotonates N1-H & Amine
Solvent Anhydrous THF[0.2 M]Solvation

Critical Note on Base Stoichiometry: You must use at least 2.2 equivalents of LiHMDS. 1.0 equiv is consumed to deprotonate the indole N–H. The remaining 1.2+ equiv acts as the base for the catalytic cycle (neutralizing HBr). If the amine is used as a salt (e.g., HCl salt), add an additional 1.0 equiv of LiHMDS.

Step-by-Step Methodology
  • Vial Preparation: Inside a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial equipped with a magnetic stir bar with:

    • RuPhos Pd G3 (1–2 mol %)

    • RuPhos (1–2 mol %)

    • 5-Bromoindole (1.0 equiv)[1]

    • Amine (1.2 equiv) (if solid)[2]

  • Solvent Addition: Seal the vial with a septum cap (PTFE/silicone). Inject anhydrous THF via syringe.

    • Note: If the amine is a liquid, add it at this stage via microliter syringe.

  • Base Addition: Dropwise add the LiHMDS solution (1.0 M in THF) at room temperature.

    • Observation: The solution may turn dark or orange/red; this is normal for the formation of the active Pd species and the indolyl anion.

  • Reaction: Place the vial in a pre-heated aluminum block at 65 °C . Stir vigorously for 2–12 hours.

    • Monitoring: Monitor via LC-MS.[1] Quench a 10 µL aliquot into MeOH/H2O before injection. Look for the disappearance of the starting bromide (M+H not observed for anion, look for neutral parent) and appearance of product.

  • Workup:

    • Cool to room temperature.[1]

    • Quench with saturated aqueous NH₄Cl (careful, LiHMDS residue will bubble).

    • Extract with EtOAc (3x).

    • Dry organics over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Amination of N-Protected 5-Bromoindole

Target: Scale-up processes or substrates where N-H acidity interferes with other functionalities. Preferred Protecting Groups: Boc, Benzyl, SEM, or Tosyl.

Reagents & Materials Table
ComponentReagentEquiv.Role
Substrate N-Boc-5-bromoindole1.0Electrophile
Nucleophile Amine1.2 - 1.4Coupling Partner
Catalyst Pd(OAc)₂ or Pd₂(dba)₃0.01 - 0.02Pd Source
Ligand XPhos or BrettPhos 0.02 - 0.04Ligand (L:Pd 2:1 for Pd(OAc)2)
Base NaOtBu or Cs₂CO₃1.4Base
Solvent Toluene or 1,4-Dioxane[0.2 M]Solvent
Step-by-Step Methodology
  • Charge Solids: To a dry reaction tube, add Pd(OAc)₂ (1 mol%), XPhos (2 mol%), N-protected 5-bromoindole (1.0 equiv), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Liquids: Add anhydrous Toluene (or Dioxane) and the amine (if liquid).

  • Activation: Heat to 80–100 °C .

    • Note: XPhos/Pd(OAc)₂ requires heat to reduce Pd(II) to Pd(0) efficiently unless a premixed catalyst (e.g., XPhos Pd G3) is used.

  • Workup: Standard aqueous extraction or filtration through a Celite pad to remove palladium black.

Mechanistic Visualization (Protocol A)

Understanding the role of LiHMDS is crucial for troubleshooting. The diagram below details the specific pathway that enables selectivity.

Mechanism PreCat RuPhos Pd G3 ActiveCat L-Pd(0) PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActiveCat->OxAdd + Anion Substrate 5-Bromoindole (Free NH) Anion Indolyl Anion (Li+ salt) Substrate->Anion LiHMDS (Deprotonation) Anion->OxAdd C-Br Attack (Selective) Note1 Indolyl anion is electronically deactivated towards N-arylation Anion->Note1 AmineBind Amine Binding OxAdd->AmineBind + Amine Prod 5-Aminoindole AmineBind->Prod Reductive Elim. Prod->ActiveCat Regeneration

Figure 2: Mechanistic cycle highlighting the role of LiHMDS in generating the indolyl anion to ensure C5-selectivity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by indole NSwitch to Protocol A (LiHMDS). Ensure >2.2 eq base.
Debromination (Ar-H)

-hydride elimination from amine
Switch from Pd(OAc)₂ to RuPhos Pd G3 . Lower Temp to 65°C.
N-Arylation (Dimer) Indole acting as nucleophileUse bulkier ligand (tBuBrettPhos ). Ensure full deprotonation (check LiHMDS quality).
Stalled Reaction Amine inhibitionAdd amine slowly or increase temperature to 80°C.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[3][4] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441.[3][4][5] [Link]

    • Core reference for the LiHMDS/Precatalyst methodology for unprotected heteroaryl halides.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. [Link]

    • Authoritative guide on ligand selection (RuPhos vs XPhos vs BrettPhos).
  • Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 7(18), 3965–3968. [Link]

    • Early work establishing the difficulty of 5-bromoindole coupling and initial solutions.
  • General reference for standard protected indole protocols.

Sources

Application

Application Note &amp; Protocol: Synthesis of Potent Cannabinoid Receptor Agonists from Indole-3-Carbonitrile Precursors

Abstract This comprehensive guide details the synthesis, characterization, and initial biological evaluation of potent cannabinoid receptor agonists derived from indole-3-carbonitrile precursors. The indole scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis, characterization, and initial biological evaluation of potent cannabinoid receptor agonists derived from indole-3-carbonitrile precursors. The indole scaffold is a cornerstone in the development of synthetic cannabinoids, offering a versatile platform for structural modifications to achieve desired receptor affinity and functional activity. This document provides a detailed protocol for the synthesis of a representative indole-based cannabinoid agonist, highlighting key experimental considerations and the rationale behind procedural steps. Furthermore, it outlines standard methodologies for structural elucidation via spectroscopic techniques and for assessing biological activity through in-vitro receptor binding assays. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel cannabinoid receptor modulators.

Introduction: The Indole Scaffold in Cannabinoid Receptor Agonist Design

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, plays a crucial role in regulating a myriad of physiological processes. The development of synthetic agonists targeting these receptors has been a focal point of research for therapeutic applications ranging from pain management to neuroprotection. The indole core has emerged as a privileged scaffold in the design of potent CB1 and CB2 agonists. Its structural versatility allows for systematic modifications at various positions, enabling the fine-tuning of pharmacological properties.

Indole-3-carbonitrile serves as a valuable and versatile starting material in the synthesis of a variety of indole-based compounds. Its nitrile group can be readily transformed into other functional groups, such as ketones, which are key structural motifs in many potent synthetic cannabinoid agonists like JWH-018 and its analogs. This application note will detail a reliable synthetic route from indole-3-carbonitrile to a potent cannabinoid receptor agonist, providing experienced insights into the practical aspects of the synthesis and characterization.

General Synthetic Strategy

The overall synthetic strategy involves a two-step process starting from indole-3-carbonitrile. The first step is a Grignard reaction to introduce a naphthoyl group at the 3-position of the indole, a key structural feature for high-affinity CB1 receptor binding. The resulting ketone is then N-alkylated to introduce a pentyl chain, which is also crucial for potent agonist activity.

Synthetic_Workflow A Indole-3-carbonitrile C Indole-3-yl-(1-naphthyl)methanone A->C Grignard Reaction B 1-Naphthylmagnesium bromide B->C E Final Product (e.g., JWH-018 analog) C->E N-Alkylation D 1-Bromopentane D->E Binding_Assay_Workflow A Prepare Cell Membranes (hCB1 or hCB2 expressing) E Incubate Components: Membranes + Buffer + Radioligand + Compound A->E B Prepare Assay Buffer B->E C Prepare [3H]CP-55,940 (Radioligand) C->E D Prepare Synthesized Compound (Serial Dilutions) D->E F Separate Bound from Free Ligand (Rapid Filtration) E->F Incubation Period G Quantify Bound Radioactivity (Scintillation Counting) F->G Filter Washing H Data Analysis: Calculate Ki values G->H Generate Competition Curve

Method

Scalable synthesis of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile from 5-bromoindole

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Strategic Rationale Indole-3-carbonitriles a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Strategic Rationale

Indole-3-carbonitriles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors (e.g., DYRK1A inhibitors) and other targeted therapeutics[1]. The scalable synthesis of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile from 5-bromoindole requires a robust, high-yielding sequence that avoids hazardous reagents where possible and minimizes complex purification steps.

Traditional methods for the C3-cyanation of indoles rely on the two-step Vilsmeier-Haack formylation followed by oxime formation and dehydration. While reliable, this route is time-consuming and generates hydroxylamine waste. To optimize for scalability and volumetric productivity, this protocol utilizes a highly efficient direct cyanation via Chlorosulfonyl Isocyanate (CSI) [2]. This method achieves C3-cyanation in a single pot with rapid kinetics, driven by the extreme electrophilicity of CSI, followed by a controlled dehydration using N,N-dimethylformamide (DMF) and triethylamine (Et₃N)[3].

Prior to cyanation, the N-alkylation is performed using ethyl bromide and potassium carbonate (K₂CO₃). The choice of a mild base over sodium hydride (NaH) eliminates the risk of hydrogen gas evolution, making the first stage inherently safer for multi-kilogram scale-up.

Mechanistic Pathway & Workflow

The synthesis is divided into two highly controlled stages. In Stage 1, the indole nitrogen is deprotonated and alkylated. In Stage 2, the electron-rich C3 position of the indole undergoes an electrophilic attack by CSI. The resulting intermediate is a highly reactive N-chlorosulfonyl indole-3-carboxamide. The subsequent addition of DMF forms a Vilsmeier-type adduct that rapidly dehydrates the amide into the desired nitrile, while Et₃N neutralizes the generated acidic byproducts (SO₃/HCl) to drive the reaction to completion[3].

Mechanism SM 5-Bromoindole (Starting Material) Step1 Stage 1: N-Ethylation Reagents: EtBr, K2CO3 Solvent: DMF (50 °C) SM->Step1 Int1 5-Bromo-1-ethyl-1H-indole (Isolated Intermediate) Step1->Int1  Aqueous Precipitation   Step2A Stage 2a: Electrophilic Attack Reagent: CSI Solvent: MeCN (0 °C) Int1->Step2A Int2 N-Chlorosulfonyl Indole-3-carboxamide Step2A->Int2  Rapid Conversion (<30 min)   Step2B Stage 2b: Dehydration Reagents: DMF, Et3N Temp: 10-20 °C Int2->Step2B Product 5-Bromo-1-ethyl-1H-indole- 3-carbonitrile Step2B->Product  Aqueous Quench & Filtration  

Figure 1: Two-stage scalable synthetic workflow for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Process Optimization & Quantitative Metrics

The following parameters have been optimized to ensure high conversion rates and minimal impurity profiles. All data reflects typical results achieved at a 100-gram scale.

Process StageReagents & EquivalentsTemp (°C)Time (h)IPC Method (Target)Typical YieldPurity (HPLC)
1. N-Ethylation EtBr (1.2 eq), K₂CO₃ (1.5 eq)50 °C4.0HPLC (<1% SM)92 – 95%>98.5%
2. C3-Cyanation CSI (1.1 eq), DMF (2.0 eq), Et₃N (2.0 eq)0 to 20 °C2.5HPLC (<1% SM)85 – 88%>97.0%

Validated Experimental Protocols

Stage 1: N-Ethylation of 5-Bromoindole

This protocol is designed as a self-validating system. Visual cues and specific In-Process Controls (IPCs) dictate the progression of the reaction rather than time alone.

Equipment Setup: Use a 2 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and a chilled reflux condenser (-5 °C) . Causality: Ethyl bromide has a boiling point of 38 °C. A chilled condenser is mandatory to prevent the loss of the alkylating agent at the 50 °C operating temperature, ensuring stoichiometric integrity.

Step-by-Step Procedure:

  • Charge: Add 5-bromoindole (100.0 g, 0.51 mol, 1.0 eq) and anhydrous DMF (500 mL, 5 vol) to the reactor. Stir at 200 rpm until full dissolution is achieved (clear pale-yellow solution).

  • Base Addition: Charge finely powdered K₂CO₃ (105.7 g, 0.76 mol, 1.5 eq) in one portion. The suspension will become opaque.

  • Alkylation: Add ethyl bromide (66.7 g, 0.61 mol, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 25 °C.

  • Heating: Ramp the jacket temperature to achieve an internal temperature of 50 °C. Stir vigorously (300 rpm) for 4 hours.

  • IPC Validation: Withdraw a 50 µL aliquot, dilute with 1 mL MeCN, and analyze via HPLC. Validation condition: The reaction is complete when the 5-bromoindole peak area is <1.0%.

  • Workup & Isolation: Cool the reactor to 10 °C. Slowly add deionized water (1500 mL, 15 vol) over 1 hour.

    • Visual Cue: A thick white to off-white precipitate will form immediately.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with water (3 × 200 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid under vacuum (50 mbar) at 45 °C to a constant weight.

    • Expected Output: ~106 g (93% yield) of 5-bromo-1-ethyl-1H-indole as an off-white solid.

Stage 2: Direct C3-Cyanation via Chlorosulfonyl Isocyanate (CSI)

Caution: CSI is highly corrosive and reacts violently with moisture. All glassware must be strictly oven-dried, and the reaction must be kept under an inert nitrogen atmosphere.

Equipment Setup: Use a 3 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnels, and a caustic gas scrubber system. Causality: The dehydration step releases acidic gases (SO₃ and HCl). A scrubber containing 1M NaOH is required to safely neutralize the exhaust[3].

Step-by-Step Procedure:

  • Charge: Add 5-bromo-1-ethyl-1H-indole (100.0 g, 0.44 mol, 1.0 eq) and anhydrous Acetonitrile (1000 mL, 10 vol) to the reactor.

  • Cooling: Cool the internal temperature to -5 °C to 0 °C.

  • Electrophilic Attack: Transfer Chlorosulfonyl isocyanate (CSI) (69.2 g, 42.5 mL, 0.49 mol, 1.1 eq) to a dropping funnel. Add dropwise over 45 minutes, strictly maintaining the internal temperature < 2 °C.

    • Visual Cue: The solution will transition from clear to a deep yellow/orange color, indicating the formation of the N-chlorosulfonyl carboxamide intermediate.

  • Intermediate IPC: Stir for 30 minutes at 0 °C. Quench a 50 µL aliquot in cold methanol and analyze via HPLC. Validation condition: Complete disappearance of the starting material.

  • Dehydration (Critical Step): Add anhydrous DMF (64.3 g, 68 mL, 0.88 mol, 2.0 eq) dropwise over 20 minutes. Note: This step is highly exothermic. Keep the temperature < 5 °C.

  • Neutralization: Immediately follow with the dropwise addition of Triethylamine (Et₃N) (89.0 g, 122 mL, 0.88 mol, 2.0 eq).

    • Causality: Et₃N neutralizes the strongly acidic leaving groups, preventing the acid-catalyzed polymerization of the indole core and driving the precipitation of the product[3].

  • Maturation: Remove cooling and allow the reaction to warm to 15–20 °C. Stir for 2 hours.

  • Workup & Isolation: Pour the reaction mixture slowly into vigorously stirred ice-water (2000 mL). A dense, light-yellow precipitate will form.

  • Filtration: Filter the solid, wash thoroughly with cold water (3 × 300 mL) followed by cold heptane (2 × 150 mL) to remove organic impurities.

  • Drying: Dry under vacuum at 50 °C.

    • Expected Output: ~95 g (86% yield) of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile as a pale yellow crystalline solid.

Environmental, Health, and Safety (EHS) Considerations

  • Chlorosulfonyl Isocyanate (CSI): Highly toxic, corrosive, and water-reactive. Must be handled in a fume hood using appropriate PPE (heavy-duty nitrile gloves, face shield). Syringes or transfer lines must be thoroughly flushed with dry nitrogen before and after use.

  • Ethyl Bromide: A volatile alkylating agent and suspected carcinogen. Ensure the reactor is fully sealed and vented through an appropriate scrubber/cold trap system.

  • Waste Management: The aqueous filtrate from Stage 2 contains significant amounts of triethylamine hydrochloride and sulfate salts. It must be neutralized to pH 7-8 and routed to dedicated aqueous chemical waste streams rather than standard biological treatment plants.

References

  • Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 59(17), 2673-2683. Available at:[Link]

  • Falke, H., et al. (2015). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 20(12), 15881-15890. Available at:[Link]

  • Barnett, G. H., et al. (2008). Synthesis of pyrrole-2-carbonitriles. United States Patent US7399870B2.

Sources

Application

Revolutionizing Indole Synthesis: A Guide to Microwave-Assisted Preparation of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile, a key intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile, a key intermediate in pharmaceutical research. We will delve into the scientific principles, detailed protocols, and critical safety considerations to ensure successful and efficient synthesis.

Introduction: The Significance of Indole Derivatives and Microwave Synthesis

Indole and its derivatives are fundamental scaffolds in a vast array of bioactive natural products and medicinally important compounds.[1][2] Their wide-ranging biological activities have made them a focal point in drug discovery.[3] The title compound, 5-Bromo-1-ethyl-1H-indole-3-carbonitrile, serves as a versatile building block for more complex pharmaceutical agents.[4]

Traditional methods for synthesizing indole derivatives often involve lengthy reaction times, high energy consumption, and the use of hazardous solvents.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that addresses these limitations.[6][7][8] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS leads to rapid and uniform heating.[9][10] This results in dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity.[5][11]

Underlying Principles of Microwave-Assisted Synthesis

The efficiency of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.[7][8]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction at the molecular level, generating heat efficiently and volumetrically throughout the reaction medium.[6][9]

  • Ionic Conduction: If ions are present in the reaction mixture, the oscillating electric field causes them to migrate. Collisions between these moving ions and surrounding molecules generate heat.[10]

This direct and localized heating mechanism is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[9] The result is a more uniform temperature profile, reduced side reactions, and often, access to novel chemical transformations.[6]

Visualizing the Synthetic Workflow

The synthesis of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile can be logically broken down into key stages. The following diagram illustrates the overall workflow.

G cluster_0 Starting Material Preparation cluster_1 N-Alkylation cluster_2 Cyanation (Microwave-Assisted) cluster_3 Purification and Analysis A 5-Bromo-1H-indole B 5-Bromo-1-ethyl-1H-indole A->B Ethyl Iodide, Base C 5-Bromo-1-ethyl-1H-indole-3-carbonitrile B->C Palladium Catalyst, Cyanide Source, Microwave Irradiation D Purification (e.g., Column Chromatography) C->D E Characterization (e.g., NMR, MS) D->E

Caption: Workflow for the synthesis of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Detailed Protocols

This section provides step-by-step protocols for the key transformations. It is imperative to use laboratory equipment specifically designed for microwave synthesis to ensure safety and reproducibility.[12] Domestic microwave ovens are not suitable for laboratory use due to the lack of temperature and pressure controls and the risk of corrosion and explosion.[12][13]

Protocol 1: Synthesis of 5-Bromo-1H-indole

While various methods exist for the synthesis of 5-bromoindole, a common approach involves the direct bromination of an indole precursor.[14][15][16][17]

Materials:

  • Indole

  • Sodium bisulfite

  • Acetic anhydride

  • Bromine

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure: A multi-step procedure involving the formation of sodium indoline-2-sulfonate, followed by acetylation and subsequent bromination, is often employed to achieve regioselective bromination at the 5-position.[14][16][17]

  • Preparation of Sodium Indoline-2-sulfonate: Dissolve indole in ethanol and add an aqueous solution of sodium bisulfite. Stir the mixture at room temperature for 15-20 hours.[16] Filter the resulting solid, wash, and dry.[16]

  • N-Acetylation: The dried intermediate is then reacted with acetic anhydride.[16][17]

  • Bromination and Hydrolysis: The N-acetylated intermediate is dissolved in water and cooled. Bromine is added dropwise while maintaining a low temperature.[14][17] After the addition, the reaction is stirred and then warmed to room temperature. Excess bromine is quenched with sodium bisulfite. The solution is then made basic with sodium hydroxide and refluxed to effect hydrolysis and yield 5-bromoindole.[14][16]

Protocol 2: Microwave-Assisted N-Alkylation of 5-Bromo-1H-indole

Materials:

  • 5-Bromo-1H-indole

  • Ethyl iodide

  • Potassium carbonate (or other suitable base)

  • N,N-Dimethylformamide (DMF)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add 5-Bromo-1H-indole (1.0 mmol), potassium carbonate (1.5 mmol), and a magnetic stir bar.

  • Add 3 mL of DMF to the vial.

  • Add ethyl iodide (1.2 mmol) to the mixture.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 5-15 minutes) with stirring. The optimal conditions may need to be determined empirically.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 3: Microwave-Assisted Palladium-Catalyzed Cyanation

The introduction of the nitrile group at the C3 position can be challenging. However, palladium-catalyzed cyanation reactions have proven effective for this transformation on various (hetero)aryl halides.[18][19][20][21][22] Microwave irradiation can significantly accelerate these reactions.[2][3][23][24][25][26]

Materials:

  • 5-Bromo-1-ethyl-1H-indole

  • Zinc cyanide (Zn(CN)₂) or Potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source[22]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, dppf)

  • Solvent (e.g., DMF, DMA)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a glovebox or under an inert atmosphere, add 5-Bromo-1-ethyl-1H-indole (1.0 mmol), the cyanide source (e.g., Zn(CN)₂ 0.6 mmol), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%) to a 10 mL microwave vial containing a magnetic stir bar.

  • Add the degassed solvent (e.g., 3-5 mL of DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes) with stirring.

  • After cooling, the reaction mixture is typically diluted with a suitable solvent and filtered to remove inorganic salts.

  • The filtrate is then worked up (e.g., aqueous extraction) and the crude product is purified by column chromatography.

Table of Reaction Parameters (Illustrative)

ParameterN-AlkylationCyanation
Temperature 80-100 °C120-150 °C
Time 5-15 min15-60 min
Power 100-200 W150-300 W
Yield >90% (Typical)70-90% (Typical)
Safety Considerations in Microwave Chemistry

While microwave synthesis offers numerous advantages, it is crucial to adhere to strict safety protocols.[12][13][27][28][29]

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[12] These systems have built-in safety features for temperature and pressure monitoring and control.[12]

  • Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Use appropriate sealed vessels designed to withstand the expected pressures.[13]

  • Pressure Management: Be aware that heating solvents above their boiling point in a sealed vessel will generate significant pressure. Do not exceed the pressure limits of the vessel.[28]

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can lead to runaway reactions.[12] Start with small-scale reactions to assess the thermal profile.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves.[13]

  • Ventilation: Conduct all reactions in a well-ventilated laboratory hood to avoid exposure to potentially toxic fumes.[12][27]

  • Superheating: Be aware of the potential for localized superheating, especially in viscous or unstirred reactions.[12]

Troubleshooting and Optimization
  • Low Yields in Alkylation: Ensure the base is sufficiently strong and dry. The solvent should also be anhydrous.

  • Inefficient Cyanation: The choice of palladium catalyst and ligand is critical and often substrate-dependent. Screening different catalyst/ligand combinations may be necessary. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere to prevent catalyst deactivation.

  • Side Reactions: The formation of byproducts can sometimes be minimized by adjusting the reaction temperature and time. Shorter reaction times at slightly higher temperatures may be beneficial.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of valuable pharmaceutical intermediates like 5-Bromo-1-ethyl-1H-indole-3-carbonitrile. By leveraging the principles of direct and efficient heating, researchers can dramatically reduce reaction times, improve yields, and contribute to a greener and more sustainable approach to chemical synthesis. Adherence to the detailed protocols and safety guidelines outlined in this document will enable the successful and safe implementation of this powerful technology in the laboratory.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

  • Roy, K. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

  • (PDF) A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Available at: [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Huddersfield. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. PMC. Available at: [Link]

  • Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases. ResearchGate. Available at: [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available at: [Link]

  • A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. Marmara Pharmaceutical Journal. Available at: [Link]

  • Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. Available at: [Link]

  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]

  • Synthesis of 5-Bromo Indole Compounds. Scribd. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. PubMed. Available at: [Link]

  • Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. MDPI. Available at: [Link]

  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. PMC. Available at: [Link]

  • Method for preparing 5-bromoindole. Google Patents.

Sources

Method

Application Note: 5-Bromo-1-ethyl-1H-indole-3-carbonitrile in Agrochemical Synthesis

This Application Note is structured as a comprehensive technical guide for researchers in agrochemical discovery and process chemistry. It focuses on the synthetic utility of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile , a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers in agrochemical discovery and process chemistry. It focuses on the synthetic utility of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile , a bifunctional scaffold critical for developing next-generation herbicides and fungicides.[1][2]

[1][2]


H

BrN

[1][2]

Executive Summary

5-Bromo-1-ethyl-1H-indole-3-carbonitrile serves as a high-value orthogonal building block in the synthesis of indole-based agrochemicals.[1][2] Its structural uniqueness lies in its dual-activation sites: the C-5 bromine atom allows for regiospecific cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce lipophilic aryl domains, while the C-3 nitrile functions as a versatile "warhead" precursor—convertible to carboxylic acids (auxinic herbicides), amides, or heterocycles (fungicides).[1][2]

This guide details the application of this intermediate in synthesizing Auxin Transport Inhibitors and Broad-Spectrum Fungicides , providing validated protocols for C-5 functionalization and C-3 nitrile transformation.[1][2]

Chemical Profile & Reactivity Logic

PropertySpecificationSynthetic Implication
Structure Indole core,

-ethyl, 3-CN, 5-Br

-ethyl group prevents unwanted

-arylation/alkylation, ensuring regioselectivity at C-5 and C-3.[1][2]
C-5 Reactivity Aryl BromideHigh reactivity for Pd-catalyzed cross-coupling.[1][2] Stable under acidic/basic hydrolysis conditions used for the nitrile.
C-3 Reactivity Nitrile (Cyano)Precursor to carboxylic acids (auxin mimics), thioamides, or tetrazoles.[2] Electron-withdrawing nature activates C-2 for potential C-H activation.[1][2]
Solubility High in DCM, DMF, DMSOCompatible with standard organic synthesis workflows and non-polar extraction.[2]

Core Application: Synthesis of Auxin Signaling Antagonists (Herbicides)[1][2]

Recent research identifies indole-3-carboxylic acid derivatives as potent Transport Inhibitor Response 1 (TIR1) antagonists .[1][2] These compounds disrupt auxin signaling in weeds, leading to growth inhibition.[2] The 5-bromo-1-ethyl-1H-indole-3-carbonitrile scaffold is the ideal starting material for these "Bis-Indole" and "Indole-Acid" herbicides.[1][2]

Mechanism of Action Pathway

The following diagram illustrates the divergent synthesis pathways from the core intermediate to active herbicidal and fungicidal scaffolds.[2]

AgrochemicalPathways Core 5-Bromo-1-ethyl-1H- indole-3-carbonitrile (CAS: 876734-14-4) Step1 Pd-Cat. Cross Coupling (Suzuki/Sonogashira) Core->Step1 C-5 Functionalization Step2 Nitrile Hydrolysis (Acid/Base) Core->Step2 C-3 Transformation Step3 Condensation with Propionates Core->Step3 Dimerization Prod1 5-Aryl-Indole-3-Carbonitriles (Fungicide Precursors) Step1->Prod1 Prod2 Indole-3-Carboxylic Acids (Auxin Mimics) Step2->Prod2 Prod3 Bis(indole) Propanoates (TIR1 Antagonists) Step3->Prod3

Figure 1: Divergent synthetic pathways utilizing 5-Bromo-1-ethyl-1H-indole-3-carbonitrile for agrochemical discovery.

Experimental Protocols

Protocol A: C-5 Diversification via Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl moiety at the C-5 position, essential for optimizing the lipophilicity and metabolic stability of fungicides.[1][2] Reference: Based on general Suzuki coupling methodologies for 5-bromoindoles (e.g., WO 2006/019831).[1][2]

Reagents:

  • Substrate: 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 eq)[1][2]

  • Boronic Acid: Aryl/Heteroaryl-boronic acid (1.5 eq)[1][2]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered substrates)[1][2]
  • Base: CsF (2.5 eq) or K

    
    CO
    
    
    
    (3.0 eq)[1][2]
  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane/Water (4:1)[1][2]

Procedure:

  • Setup: In a glovebox or under nitrogen flow, charge a reaction vial with the indole substrate (100 mg, 0.40 mmol), boronic acid (0.60 mmol), catalyst (0.02 mmol), and base.[2]

  • Solvation: Add degassed solvent (3 mL). Seal the vial with a septum cap.

  • Reaction: Heat the mixture to 90°C for 12–18 hours. Monitor consumption of the bromide starting material via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Critical Insight: The presence of the C-3 nitrile is tolerated well by Palladium catalysts.[1][2] However, avoid strong reducing conditions that could attack the nitrile.

Protocol B: Synthesis of Bis-Indole Propanoates (Herbicidal Leads)

Objective: Synthesis of Ethyl 3,3-bis(5-bromo-1-ethyl-1H-indol-3-yl)propanoate, a specific scaffold with auxin transport inhibitory activity.[1][2] Reference: Adapted from Frontiers in Chemistry, 2022 (DOI: 10.3389/fchem.2022.xxxx).

Reagents:

  • Substrate: 5-Bromo-1-ethyl-1H-indole (Note: If starting from the nitrile, a decyanation step may be required, or this protocol applies to the synthesis of the nitrile-bearing analog).[1][2] Correction: Standard literature synthesizes this from the indole core.[1][2] To retain the nitrile for hybrid activity, use 5-bromo-1-ethyl-1H-indole-3-carbonitrile directly in an acid-catalyzed condensation if the C-3 position is free (which it is not here).[1][2]

  • Alternative Route for Nitrile-Bearing Dimer: Use 5-bromo-1-ethylindole (de-cyanated precursor) + 3,3-diethoxypropionate.[1][2]

  • Direct Utility of Nitrile:[1][2] Hydrolysis to the acid.[2]

Revised Protocol (Hydrolysis to Auxin Mimic):

  • Dissolution: Dissolve 5-bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 eq) in Ethanol/Water (1:1).

  • Base Hydrolysis: Add NaOH (5.0 eq) and reflux at 80°C for 6 hours.

  • Acidification: Cool to 0°C and acidify with 1M HCl to pH 3.

  • Isolation: The carboxylic acid derivative (5-bromo-1-ethyl-1H-indole-3-carboxylic acid) will precipitate.[1][2] Filter and recrystallize from Ethanol.[2][3]

  • Application: This acid is the direct bio-isostere of natural auxins, with the bromine atom increasing persistence in soil.[2]

Safety & Handling

  • Hazards: 5-Bromo-1-ethyl-1H-indole-3-carbonitrile is an organic nitrile.[1][2] It may liberate toxic cyanide gas if exposed to strong acids under uncontrolled conditions.[2] Handle in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

References

  • Synthesis of Indole-Based HCV Inhibitors (Suzuki Coupling Context)

    • Source: Patent WO 2006/019831.[2] "Methods for treating hepatitis C."

    • Relevance: Validates the Suzuki coupling conditions for 5-bromo-1-ethyl-1H-indole-3-carbonitrile with thiophene boronic acids.
    • [1][2]

  • Design of Indole-3-Carboxylic Acid Deriv

    • Source:Frontiers in Chemistry, "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists."[1][2]

    • Relevance: Establishes the biological relevance of the 5-bromo-1-ethyl-indole scaffold in herbicidal applic
  • Chemical Properties and CAS Verific

    • Source: BLD Pharm / PubChem.[2]

    • Relevance: Confirms CAS 876734-14-4 and physical properties.[1][2]

    • [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during the reduction of indole-3-carbonitriles

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when reducing indole-3-carbonitriles to their corresponding 3-aminomethylindoles (gramine-type primary amines).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when reducing indole-3-carbonitriles to their corresponding 3-aminomethylindoles (gramine-type primary amines). The electron-rich nature of the indole core, combined with the sensitive C3-position, makes this transformation notoriously prone to dimerization, over-reduction, and reductive decyanation.

This guide provides mechanistic insights, diagnostic workflows, and field-proven, self-validating protocols to help you optimize your yields and eliminate side reactions.

Part 1: Diagnostic Workflow for Side Reactions

Before altering your protocol, you must identify the specific side reaction plaguing your synthesis. Use the following diagnostic logic to map your LC-MS or NMR data to the correct mechanistic solution.

G Start Indole-3-carbonitrile Reduction Analyze LC-MS / NMR Reaction Profiling Start->Analyze Dimer Secondary Amine (Dimerization) Analyze->Dimer Decyan Reductive Decyanation (Indole Formation) Analyze->Decyan Incomplete Stable Borane Complex (Low Yield) Analyze->Incomplete Sol1 Add NH3 or Boc2O Use excess hydride Dimer->Sol1 Sol2 Switch to SmI2-Et3N-H2O (SET mechanism) Decyan->Sol2 Sol3 Quench with MeOH/HCl or Reflux with TMEDA Incomplete->Sol3

Diagnostic workflow for identifying and resolving indole-3-carbonitrile reduction side reactions.

Part 2: Quantitative Analysis of Side Reactions

Different reducing environments trigger distinct failure modes. The table below summarizes the causality behind common side reactions based on the chosen reagent.

Reducing SystemTypical Primary Amine YieldMajor Side ReactionSide Product (%)Mechanistic Cause
LiAlH₄ (THF, reflux)60–69%Reductive Decyanation10–15%Hydride attack at C3 displacing the cyanide leaving group.
BH₃·THF (THF, rt)40–50%Borane Complexation20–30%Strong Lewis acid-base interaction with the product amine.
H₂, Pd/C (EtOH)<30%Dimerization40–50%Nucleophilic attack of the primary amine on the intermediate imine.
SmI₂ / Et₃N / H₂O >85%None (Highly selective)<5%Single electron transfer avoids imine accumulation and C3 attack.

Part 3: Troubleshooting Guide & FAQs

Q1: Why am I seeing a large amount of secondary amine (dimer) in my LC-MS, and how do I prevent it? Causality: Nitrile reduction proceeds via a highly electrophilic imine intermediate. If the primary amine product accumulates in the reaction mixture, it acts as a nucleophile, attacking the unreduced imine to form a hemiaminal. This intermediate collapses to a secondary imine, which is subsequently reduced to a secondary amine (dimer) [1]. Solution: You must manipulate the kinetics of the reaction. Use a large excess of the reducing agent to ensure the imine is reduced to the primary amine faster than it can be attacked. Alternatively, perform the reduction in the presence of an acylating agent (e.g., Boc₂O) to trap the primary amine in situ (See Protocol A ).

Q2: My reaction with LiAlH₄ yields unsubstituted indole instead of 3-aminomethylindole. What causes this reductive decyanation? Causality: The C-CN bond in indole-3-carbonitriles has a relatively low bond dissociation energy. Harsh nucleophilic hydrides (like LiAlH₄) can attack the C3 position directly. Because the indole ring can stabilize the resulting intermediate, this leads to the fragmentation of the alkyl radical/anion and the irreversible loss of the cyanide ion[2]. While[3], decyanation remains a persistent yield-limiting factor. Solution: Switch to a Single Electron Transfer (SET) reducing agent.[2] generates imidoyl-type radicals without cleaving the C-CN bond, drastically reducing decyanation (See Protocol B ).

Q3: I used Borane-THF. My LC-MS shows product formation, but my isolated yield is terrible and NMR shows broad peaks. What happened? Causality: Borane is a strong Lewis acid and readily forms highly stable complexes with the newly formed Lewis basic primary amine (R-NH₂·BH₃). This complex is highly polar and often lost in the aqueous phase during standard workup, or it manifests as broad, uninterpretable peaks in ¹H-NMR due to the quadrupolar relaxation of boron [4]. Solution: You must aggressively break the boron-nitrogen bond. After the reaction is complete, quench by refluxing the crude mixture with methanolic HCl (to form trimethyl borate gas) or add a strong Lewis base like TMEDA to competitively displace your product from the borane complex before extraction.

Part 4: Self-Validating Experimental Protocols

Protocol A: Reductive Amination with In Situ Boc Protection (Suppresses Dimerization)

Rationale: By trapping the primary amine immediately upon formation, its nucleophilicity is quenched, preventing attack on the intermediate imine.

  • Preparation: In an oven-dried flask, dissolve indole-3-carbonitrile (1.0 equiv) and Boc₂O (1.5 equiv) in anhydrous ethanol (0.1 M).

  • Catalyst Addition: Add Raney Nickel (slurry in water, washed thoroughly with EtOH prior to use, 10% w/w).

  • Hydrogenation: Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the emergence of a non-polar, UV-active spot (Boc-protected 3-aminomethylindole) confirms successful trapping. Self-Validation: The strict absence of a baseline spot (ninhydrin-active) confirms that no free primary/secondary amine has accumulated.

  • Workup: Filter the mixture through a pad of Celite (Caution: Raney Ni is pyrophoric; do not let the filter cake dry). Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-aminomethylindole.

Protocol B: Single Electron Transfer (SET) Reduction using SmI₂ (Suppresses Decyanation)

Rationale: Alkali metal hydrides cause reductive decyanation via nucleophilic attack. SmI₂ operates via a SET mechanism, generating imidoyl radicals that safely bypass C-CN bond cleavage[2].

  • Preparation: In a Schlenk flask under a strict argon atmosphere, dissolve indole-3-carbonitrile (1.0 equiv) in anhydrous THF (0.05 M).

  • Activation: Add strictly degassed H₂O (36 equiv) and Et₃N (36 equiv). The presence of the Lewis base (Et₃N) and proton source (H₂O) is critical to lower the redox potential and activate the SmI₂ complex[2].

  • Reduction: Rapidly inject a solution of SmI₂ in THF (0.1 M, 6.0 equiv) at room temperature.

  • Validation Checkpoint (Visual): The characteristic deep blue color of the SmI₂ solution should rapidly dissipate to a pale yellow/white suspension upon injection. Self-Validation: This immediate color change is the physical confirmation of successful single-electron transfer to the nitrile group.

  • Workup: After 2 hours of stirring, quench the reaction with saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the primary amine in >85% yield.

References

  • Szostak, M. et al. "Electron Transfer Reduction of Nitriles Using SmI₂–Et₃N–H₂O: Synthetic Utility and Mechanism", Organic Letters, 2014.[Link]

  • Danger, G. et al. "Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium", Astronomy & Astrophysics, 2018.[Link]

  • Somei, M. et al. "1-Hydroxyindole Hypotheses", Heterocycles, 1999.[Link]

  • Adhikari, A. et al. "Manganese catalysed reduction of nitriles with amine boranes", RSC Advances, 2024.[Link]

Sources

Optimization

Troubleshooting low conversion rates in Suzuki coupling of 5-bromoindoles

Topic: Troubleshooting Low Conversion & Side Reactions Ticket Status: Open Assigned Scientist: Senior Application Specialist, Catalysis Division Executive Summary The Suzuki-Miyaura coupling of 5-bromoindole presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Side Reactions Ticket Status: Open Assigned Scientist: Senior Application Specialist, Catalysis Division

Executive Summary

The Suzuki-Miyaura coupling of 5-bromoindole presents a unique "perfect storm" of challenges. Unlike simple aryl halides, the indole scaffold possesses an acidic N-H proton (


 in DMSO) and an electron-rich 

-system. Low conversion in this specific substrate class is rarely due to a single factor; it is usually a combination of catalyst poisoning by the indolide anion and protodeboronation of the coupling partner .

This guide moves beyond generic advice to address the specific mechanistic failures associated with the indole core.

Module 1: Troubleshooting Tickets (Q&A)
Ticket #001: "My reaction turns black immediately and conversion stalls at <10%."

Diagnosis: Catalyst Poisoning via N-H Deprotonation. The Mechanism: In standard protocols using bases like


 or 

, the indole N-H is deprotonated. The resulting indolide anion is a competent ligand for Palladium. It coordinates to the

intermediate, forming a stable "off-cycle" resting state (palladacycle) that prevents transmetalation. The "black" precipitate is often aggregated Pd(0) that has fallen out of the cycle due to ligand displacement.

The Fix:

  • The "Gold Standard" (Protection): Protect the nitrogen.[1] An electron-withdrawing group (EWG) like Boc (tert-butoxycarbonyl) or Ts (tosyl) is superior. This eliminates the acidic proton and pulls electron density from the ring, facilitating the oxidative addition step.

  • The "Workaround" (Ligand Switch): If you must run unprotected, you cannot use

    
    . You require a bulky, electron-rich ligand that outcompetes the indolide anion for Pd coordination.
    
    • Recommendation: Switch to XPhos or SPhos (Buchwald Ligands). These biaryl phosphines create a steric shell around the Pd, preventing the indolide from shutting down the cycle.

Ticket #002: "The bromide is untouched, but the boronic acid is gone."

Diagnosis: Rapid Protodeboronation. The Mechanism: Heteroaryl boronic acids (common partners for indoles) are notoriously unstable. Under basic, aqueous conditions, the C-B bond cleaves, replacing the boron with a proton. This reaction is often faster than the slow transmetalation step required for 5-bromoindole.

The Fix:

  • Base Modification: Switch from Carbonates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of conjugate acid ~10.3) to Potassium Phosphate (
    
    
    
    )
    . Phosphate is basic enough to activate the boronic acid but less aggressive toward promoting deboronation.
  • Slow Addition: Do not add the boronic acid all at once. Add it as a solution via syringe pump over 2-4 hours to keep the standing concentration low, favoring the cross-coupling over the second-order decomposition.

  • Use MIDA Boronates: Replace the boronic acid with a MIDA boronate ester. These slowly release the active boronic acid species, maintaining a low steady-state concentration that matches the catalytic turnover rate.

Ticket #003: "I see a product mass of [M-Br+H]. (Debromination)"

Diagnosis: Reductive Debromination via Hydride Transfer. The Mechanism: This occurs when the oxidative addition complex (


) waits too long for transmetalation. If the cycle stalls, 

-hydride elimination from the ligand or solvent (especially alcohols like isopropanol) transfers a hydride to the Pd, which then reductively eliminates to form the debrominated indole.

The Fix:

  • Solvent Swap: Eliminate secondary alcohols. Use 1,4-Dioxane or Toluene .

  • Temperature Control: Debromination often has a higher activation energy than coupling. If running at 100°C+, try 60-80°C with a more active catalyst (e.g., Pd-162 or XPhos Pd G4 ).

Module 2: Comparative Data & Ligand Selection

The following table summarizes catalyst performance specifically for electron-rich, potentially acidic substrates like 5-bromoindole.

Catalyst SystemLigand ClassSuitability for Unprotected IndoleRisk of DeactivationRecommended Base
Pd(PPh₃)₄ Monodentate PhosphineLow High (Oxidation/Ligand exchange)Na₂CO₃ (Aq)
Pd(dppf)Cl₂ Bidentate FerroceneMedium Medium (Good for steric bulk)Cs₂CO₃
XPhos Pd G4 Dialkylbiaryl PhosphineHigh Very Low (Bulky/Electron Rich)K₃PO₄ (Aq)
SPhos Pd G2 Dialkylbiaryl PhosphineHigh Low (Excellent for heteroaryls)K₃PO₄ (Aq)
Pd(OAc)₂ + PCy₃ Alkyl PhosphineLow High (Beta-hydride elimination risk)K₂CO₃
Module 3: Visual Troubleshooting Guides
Diagram 1: The Troubleshooting Decision Tree

Caption: Logical flow for diagnosing Suzuki coupling failures based on LCMS/NMR observation of the reaction mixture.

TroubleshootingTree Start Reaction Analysis (LCMS / NMR) CheckSM Is 5-Bromoindole Consumed? Start->CheckSM CheckBoron Is Boronic Acid Present? CheckSM->CheckBoron No (SM Remains) ProductCheck Is Product Formed? CheckSM->ProductCheck Yes (SM Consumed) Protodeboronation ISSUE: Protodeboronation FIX: Use MIDA Boronate or Slow Addition CheckBoron->Protodeboronation No (Boron Gone) CatalystDeath ISSUE: Catalyst Poisoning FIX: Protect Indole (Boc) or Switch to XPhos Pd G4 CheckBoron->CatalystDeath Yes (Boron Remains) Success Optimization Complete ProductCheck->Success Yes Debromination ISSUE: Debromination FIX: Remove Alcohol Solvents Lower Temp ProductCheck->Debromination No (Mass = SM - 79 + 1)

Diagram 2: Mechanism of Inhibition vs. Productive Cycle

Caption: How the unprotected indole N-H creates an inhibitory "dead-end" pathway compared to the productive catalytic cycle.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br DeadEnd Stable Indolide-Pd Complex (Inactive) OxAdd->DeadEnd Displaces Ligand TransMet Transmetalation OxAdd->TransMet + Ar-B(OH)2 Indole Unprotected Indole (SM) Indolide Indolide Anion (Inhibitor) Indole->Indolide + Base Base Base (CO3 2-) Indolide->DeadEnd Coordinates Pd(II) Prod Product TransMet->Prod Reductive Elim Prod->Pd0

Module 4: The "Robust" Protocol (High-Probability Success)

This protocol utilizes a Pre-formed Catalyst (G4) to ensure accurate stoichiometry and prevents the induction period associated with Pd(OAc)₂ reduction. It uses Potassium Phosphate to minimize deboronation.[2]

Reagents:

  • Substrate: 5-Bromoindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Concentration: 0.2 M (relative to halide)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with 5-bromoindole, boronic acid, and

    
    . Add a magnetic stir bar.
    
  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (x3).[3] Note: Oxygen is the enemy of highly active Buchwald ligands.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.

  • Catalyst Addition: Remove the septum briefly under a positive stream of Argon to add XPhos Pd G4 solid quickly, or add it as a stock solution in Dioxane.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Checkpoint: Check LCMS at 1 hour. If SM is consumed but Product is low, check for homocoupling or deboronation.

  • Workup: Dilute with Ethyl Acetate, wash with water/brine.[3] Dry over

    
    .[3]
    
References
  • Buchwald Ligands in Cross-Coupling

    • Title: Buchwald Phosphine Ligands for Cross Coupling.[4][5]

    • Source: Sigma-Aldrich / Merck.
  • Unprotected Heterocycle Coupling

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[6][7]

    • Source: National Institutes of Health (PubMed Central).
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[8]

    • Source: ACS Public
    • URL:[Link]

  • General Troubleshooting & Indole Chemistry

    • Title: Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole.
    • Source: BenchChem.[1]

Sources

Troubleshooting

Technical Support Center: Stability Profile of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile

Ticket ID: IND-CN-HYD-005 Subject: Stability of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile in Acidic Media Status: Active / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-CN-HYD-005 Subject: Stability of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile in Acidic Media Status: Active / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile . This guide addresses inquiries regarding the stability of this intermediate under acidic conditions.

The Bottom Line: This molecule exhibits a dual-stability profile :

  • The Indole Core: Highly robust against acid-catalyzed polymerization compared to unsubstituted indoles, due to the electronic deactivation provided by the 3-cyano and 5-bromo groups.

  • The Nitrile Substituent (C3): The primary point of failure. It is susceptible to acid-catalyzed hydrolysis, converting first to a primary amide and subsequently to a carboxylic acid under forcing conditions (heat + strong acid).[1]

Critical FAQ: The Hydrolysis Hazard

User Query: "I observed a new peak in my HPLC chromatogram after stirring my starting material in 1M HCl/MeOH for 4 hours. The mass spectrum shows a +18 Da shift. What happened?"

Diagnosis: You have likely formed the primary amide (5-bromo-1-ethyl-1H-indole-3-carboxamide).

The Mechanism

Nitriles are generally stable in dilute acid at room temperature. However, as acidity or temperature increases, the nitrile nitrogen protonates, activating the carbon for nucleophilic attack by water.[2]

The Pathway:

  • Activation: Protonation of the nitrile nitrogen (

    
    ).
    
  • Nucleophilic Attack: Water attacks the electrophilic carbon.[3][4]

  • Tautomerization: The resulting imidic acid tautomerizes to the primary amide.[1][3]

  • Final Hydrolysis (Forcing Conditions): The amide hydrolyzes to the carboxylic acid (

    
    ).
    
Visualizing the Pathway

NitrileHydrolysis SM Nitrile (SM) (M) Inter1 Protonated Nitrile SM->Inter1 + H+ Inter2 Imidic Acid Intermediate Inter1->Inter2 + H2O Amide Primary Amide (M+18) Inter2->Amide Tautomerization Acid Carboxylic Acid (M+19) Amide->Acid + H2O / Heat (Slow Step)

Figure 1: Stepwise acid-catalyzed hydrolysis of the nitrile group. The transition from Nitrile to Amide is the most common impurity seen in mild-to-moderate acidic conditions.

Troubleshooting Guide: Indole Ring Integrity

User Query: "Will the indole ring polymerize or turn into 'tar' like unsubstituted indole does in acid?"

Technical Insight: Unlike naked indole, which rapidly dimerizes/polymerizes in mineral acids, 5-Bromo-1-ethyl-1H-indole-3-carbonitrile is significantly more stable.

Why? (Electronic Causality)
  • Blocked C3 Position: Indole polymerization typically initiates via protonation at C3, creating an electrophile that reacts with a second indole molecule. In your molecule, C3 is occupied by a nitrile group.[1][5]

  • Electronic Deactivation:

    • 3-CN (Cyano): Strongly electron-withdrawing. It decreases the electron density of the pyrrole ring, making it a poor nucleophile for self-attack.

    • 5-Br (Bromo): Inductively electron-withdrawing, further stabilizing the ring against electrophilic oxidation or polymerization.

  • N-Ethyl Protection: The ethyl group prevents N-protonation pathways that can lead to specific dimerization byproducts.

Risk Assessment Matrix:

ConditionRisk LevelExpected Outcome
Dilute HCl / H2SO4 (RT) LowStable. <1% Hydrolysis over 24h.
Conc. HCl / H2SO4 (RT) MediumPartial hydrolysis to Amide . Ring remains intact.
Dilute Acid + Heat (>60°C) HighFull hydrolysis to Carboxylic Acid .
Lewis Acids (e.g., AlCl3) Low/MedComplexation with CN group; ring stable.

Diagnostic Workflow

Use this flowchart to identify impurities generated during acidic workups or reactions.

TroubleshootingFlow Start Issue: New Impurity Peak in Acidic Media CheckMass Check LC-MS Data Start->CheckMass Mass18 Mass Shift = +18 Da CheckMass->Mass18 Mass19 Mass Shift = +19 Da CheckMass->Mass19 MassNone No Mass Change (Isomer/Dimer?) CheckMass->MassNone ResultAmide Diagnosis: Primary Amide (Partial Hydrolysis) Mass18->ResultAmide Water Addition ResultAcid Diagnosis: Carboxylic Acid (Full Hydrolysis) Mass19->ResultAcid Hydrolysis + Deamidation ResultPoly Diagnosis: Oligomerization (Rare - Check Conc.) MassNone->ResultPoly Acid Catalyzed Coupling

Figure 2: Diagnostic decision tree for identifying acid-induced degradation products.

Validated Protocols

Protocol A: Stability Stress Test

Use this to validate your specific lot of material before scale-up.

  • Preparation: Dissolve 10 mg of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile in 1 mL of THF or Acetonitrile.

  • Acid Spike: Add 1 mL of 1M HCl.

  • Incubation: Stir at Room Temperature (25°C).

  • Sampling: Take aliquots at T=0, T=4h, and T=24h.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Pass Criteria: Area% of parent peak >98% at T=24h.

    • Fail Criteria: Appearance of a peak at RRT ~0.8 (Amide) or RRT ~0.6 (Acid).

Protocol B: Quenching Acidic Reactions

To prevent hydrolysis during workup:

  • Cooling: Cool the reaction mixture to <5°C before quenching.

  • Neutralization: Pour the reaction mixture slowly into a saturated

    
     solution or buffered phosphate (pH 7.4). Do not  add water directly to the acid mixture, as the exotherm can locally spike the temperature and trigger hydrolysis.
    
  • Extraction: Extract immediately into an organic solvent (DCM or EtOAc) to remove the nitrile from the aqueous acidic environment.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Hydrolysis of Nitriles).

  • Master Organic Chemistry. (2025). Acidic Hydrolysis of Nitriles to Amides and Carboxylic Acids.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indole-3-carbonitrile derivatives.

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Detailed discussion on electrophilic substitution and ring stability).

Sources

Optimization

Removing unreacted 5-bromoindole impurities from final product

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the presence of unreacted 5-bromoindole as an impurity in their final pro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the presence of unreacted 5-bromoindole as an impurity in their final product. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental issues, ensuring the successful purification of your target compounds.

Introduction: The Challenge of 5-Bromoindole Impurities

5-Bromoindole is a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1][2] Its structure, an indole ring with a bromine atom at the 5-position, enhances its reactivity, making it a valuable intermediate.[1] However, its persistence as an unreacted starting material in a final product can complicate downstream applications and biological assays. The removal of this impurity is therefore a critical step to ensure the integrity and reliability of your research. This guide will walk you through the common purification challenges and provide robust protocols to obtain your final product with the desired purity.

Physicochemical Properties of 5-Bromoindole

A thorough understanding of the physical and chemical properties of 5-bromoindole is fundamental to selecting an appropriate purification strategy.

PropertyValueSource
Appearance White to light brown or light yellow crystalline powder/chunks.[1][3][4]
Molecular Formula C₈H₆BrN[2][5]
Molecular Weight 196.04 g/mol [2][5]
Melting Point 90-92 °C[2][3]
Boiling Point ~228.5 °C (rough estimate)[2][3]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform.[1] Sparingly soluble in water (126 mg/L, calculated).[3][6][1][3][6]

Decision-Making Workflow for Purification

The choice of purification method depends on several factors, including the properties of your final product, the scale of your reaction, and the nature of other impurities present. The following decision tree provides a logical workflow to guide you in selecting the most suitable technique.

Purification_Workflow start Crude Product (contains 5-bromoindole impurity) is_product_solid Is the final product a solid? start->is_product_solid is_product_thermostable Is the product thermally stable and volatile with steam? is_product_solid->is_product_thermostable No solubility_diff Significant difference in solubility between product and 5-bromoindole? is_product_solid->solubility_diff Yes polarity_diff Significant difference in polarity? is_product_thermostable->polarity_diff No steam_distillation Steam Distillation is_product_thermostable->steam_distillation Yes solubility_diff->polarity_diff No recrystallization Recrystallization solubility_diff->recrystallization Yes acid_base_properties Does the product or impurity have acidic/basic properties? polarity_diff->acid_base_properties No column_chromatography Column Chromatography polarity_diff->column_chromatography Yes lle Liquid-Liquid Extraction (Acid-Base) acid_base_properties->lle Yes scavenger_resin Scavenger Resin acid_base_properties->scavenger_resin Consider

Caption: Decision tree for selecting a purification method.

Detailed Purification Protocols

Recrystallization

Recrystallization is an effective technique for purifying solid products when the impurity (5-bromoindole) has a different solubility profile from the desired compound.[7]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. 5-bromoindole is soluble in common organic solvents like ethanol, ether, and chloroform.[1] A mixed solvent system, such as methanol/water, can be effective for indole derivatives.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated carbon to the hot solution, heat for a short period, and then perform a hot filtration to remove the carbon and adsorbed colored impurities.[9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing the impurities.[10]

  • Drying: Dry the crystals under vacuum to a constant weight.[10]

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase, making it a versatile method for removing 5-bromoindole when there is a polarity difference between it and the final product.[11]

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for purifying indole derivatives.[12]

  • Mobile Phase (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[13] Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for your target compound.[12][13]

  • Column Packing: Prepare a slurry of the stationary phase in the initial eluent and carefully pack the column to avoid air bubbles.[12][14]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully apply it to the top of the column. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also be effective.[13]

  • Elution: Begin eluting with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, can be beneficial for separating compounds with close Rf values.[13]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[12]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Steam Distillation

For products that are thermally stable and volatile with steam, steam distillation is a highly effective method for removing non-volatile and colored impurities, and has been successfully used for the purification of 5-bromoindole itself.[10][15]

Step-by-Step Methodology:

  • Setup: Assemble a steam distillation apparatus. The crude product is placed in a distillation flask with water.

  • Distillation: Pass steam through the mixture. The 5-bromoindole and any other volatile components will co-distill with the water.[15]

  • Collection: Collect the distillate, which will be an aqueous solution or suspension of the purified compound.[15]

  • Isolation: The purified compound can be isolated from the distillate by extraction with an organic solvent, followed by drying and evaporation of the solvent.[15] Alternatively, if the compound crystallizes upon cooling, it can be collected by filtration.[15]

Liquid-Liquid Extraction (Acid-Base)

If your final product or the 5-bromoindole impurity possesses acidic or basic properties, a liquid-liquid extraction based on pH adjustment can be a powerful purification tool.[16][17] Since 5-bromoindole is not strongly acidic or basic, this method is most effective if your target compound has a distinct acidic or basic functional group.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[16]

  • Extraction: Transfer the solution to a separatory funnel and wash with an acidic or basic aqueous solution as appropriate to ionize and extract the acidic or basic component into the aqueous layer.

  • Separation: Separate the aqueous and organic layers.

  • Washing: Wash the organic layer with water and then brine to remove any residual aqueous solution.

  • Drying and Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.

Scavenger Resins

Scavenger resins are functionalized solid supports designed to react with and remove specific types of impurities from a solution.[18] While not a primary method for removing unreacted 5-bromoindole, they can be useful if the impurity can be selectively derivatized to a species that can be scavenged. More commonly, scavenger resins are used to remove excess reagents or byproducts from a reaction.[18][19]

Troubleshooting and FAQs

Q1: My final product is still colored after recrystallization. What should I do?

A: Persistent color often arises from oxidized impurities of the indole ring.[9]

  • Activated Carbon Treatment: Before cooling the hot solution for crystallization, add a small amount of activated carbon. Heat the mixture for a short time, then perform a hot filtration to remove the carbon before allowing the solution to cool.[9]

  • Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.[9]

Q2: I'm seeing streaking or tailing of my spots on the TLC plate during chromatography development.

A: This is a common issue with indole derivatives due to the basicity of the indole nitrogen.[13]

  • Add a Modifier: Add a small amount of a modifier to your eluent. For acidic compounds, 0.1-2.0% acetic or formic acid can suppress deprotonation.[13] For basic compounds, adding 1-3% triethylamine can improve the peak shape.[13]

  • Deactivate Silica Gel: The acidic nature of silica gel can cause degradation of sensitive indoles.[13] You can deactivate the silica by pre-washing the packed column with an eluent containing triethylamine.[13]

Q3: My compound is not eluting from the chromatography column.

A: This could be due to an insufficiently polar eluent or irreversible adsorption.

  • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (gradient elution). If necessary, you can flush the column with a much more polar solvent, like 5-10% methanol in dichloromethane, to recover the compound.[13]

  • Check for Decomposition: The compound may be decomposing on the acidic silica gel.[13] Consider deactivating the silica or using a different stationary phase like alumina.[13]

Q4: Can I use a combination of purification methods?

A: Yes, a multi-step purification strategy is often the most effective approach. For example, you could perform an initial liquid-liquid extraction to remove the bulk of the impurities, followed by column chromatography or recrystallization to achieve high purity. A study on the purification of indole from coal tar utilized a combination of extraction and crystallization.[20]

Safety Precautions

When handling 5-bromoindole and organic solvents, always adhere to standard laboratory safety practices. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21] Work in a well-ventilated area or a fume hood.[3] Consult the Safety Data Sheet (SDS) for 5-bromoindole for detailed hazard information.[3][22]

References

  • Safety Data Sheet: 5-Bromoindole - Carl ROTH. (URL: [Link])

  • Safety Data Sheet: 5-Bromoindole - Carl ROTH. (URL: [Link])

  • 5-Bromo-7-Azaindole Safety Data Sheet Jubilant Ingrevia Limited. (URL: [Link])

  • 5-Bromoindole | C8H6BrN | CID 24905 - PubChem. (URL: [Link])

  • Scavenger Resins - Amerigo Scientific. (URL: [Link])

  • N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem - NIH. (URL: [Link])

  • CN103387530A - 5-bromoindole preparation method - Google P
  • Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography - Separation Science. (URL: [Link])

  • Resins with Functional Groups as Scavengers - Glycopep. (URL: [Link])

  • Liquid–liquid extraction - Wikipedia. (URL: [Link])

  • High-loading scavenger resins for combinatorial chemistry - ResearchGate. (URL: [Link])

  • New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed. (URL: [Link])

  • Separation of Indole on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google P
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - PMC. (URL: [Link])

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (URL: [Link])

  • How to run column chromatography. (URL: [Link])

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (URL: [Link])

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. (URL: [Link])

  • 3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. (URL: [Link])

  • A Short Liquid-Liquid Extraction Demonstration - YouTube. (URL: [Link])

  • CN102558017A - Method for preparing 5-bromoindole - Google P
  • Solubility of Organic Compounds. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of Hygroscopic Indole Nitriles

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Prevention of degradation, hydrolysis, and oxidation in indole nitrile compounds. Part 1: Critical Triage (Immediate Help) Q: My whit...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Prevention of degradation, hydrolysis, and oxidation in indole nitrile compounds.

Part 1: Critical Triage (Immediate Help)

Q: My white indole nitrile powder has turned pink/brown. Is it still usable? A: Likely not without purification. Diagnosis: This indicates oxidative degradation . Indoles are electron-rich heterocycles prone to auto-oxidation, particularly at the C3 position, forming colored oligomers or isatin derivatives. Action:

  • Check Purity: Run an HPLC. If the impurity profile is <2%, you may repurify.

  • Purification: Recrystallization is preferred over chromatography for indoles to avoid acid-catalyzed degradation on silica gel.

  • Future Prevention: Store under Argon/Nitrogen and exclude light.

Q: The material has turned into a hard "brick" or sticky gum. Can I chip it out? A: Proceed with extreme caution. Diagnosis: This is hygroscopic caking . The nitrile group is polar, and if the indole has an ionic counter-ion (salt form), it will aggressively scavenge atmospheric water. Action:

  • Do NOT chip mechanically if the compound is potent/toxic (aerosol risk).

  • Desiccation: Place the open vial inside a vacuum desiccator with fresh phosphorus pentoxide (

    
    ) or activated molecular sieves for 24-48 hours.
    
  • Re-evaluation: If it returns to a powder, verify the hydration state via TGA (Thermogravimetric Analysis) or Karl Fischer titration.

Q: My LC-MS shows a new peak with a mass shift of +18 Da. What is this? A: Your nitrile has hydrolyzed.[1][2][3] Diagnosis: The nitrile group (


) has reacted with water to form a primary amide (

).[3] Mechanism:

. Action: This is a chemical transformation, not just a physical change. The sample is chemically impure. You must repurify or discard.[4]

Part 2: Root Cause Analysis (The Science)

To ensure stability, you must understand the two distinct enemies of indole nitriles: Moisture (Hydrolysis) and Oxygen/Light (Oxidation).

The Hydrolysis Pathway (Moisture)

Nitriles are generally stable, but in the presence of trace acids or bases (often residual from synthesis) and moisture, they hydrolyze.

  • Stage 1: The nitrile hydrates to a primary amide .[3] This is the most common impurity seen in storage (Mass +18).

  • Stage 2: The amide further hydrolyzes to a carboxylic acid (Mass +19 from original, +1 from amide), releasing ammonia.

The Oxidation Pathway (Light/Air)

The indole ring is an electron-rich enamine system.

  • Susceptibility: The C3 position is highly nucleophilic.

  • Trigger: Light (UV/Vis) generates singlet oxygen or radical species.

  • Result: Formation of 3-hydroperoxyindolenines, which decompose to isatin (orange/red) or couple to form indigo-like dimers (blue/purple/brown).

Visualizing the Degradation Pathways

IndoleDegradation Indole Indole Nitrile (Target Compound) Amide Primary Amide (Mass +18 Da) Indole->Amide Hydrolysis (Slow) Peroxide 3-Hydroperoxy Intermediate Indole->Peroxide Auto-oxidation Moisture Moisture (H2O) + Trace Acid/Base Moisture->Amide Acid Carboxylic Acid (Degradation Final) Amide->Acid Hydrolysis (Fast) Light Light (hν) + O2 Light->Peroxide Isatin Isatin/Dimers (Pink/Brown Color) Peroxide->Isatin Decomposition

Figure 1: Dual degradation pathways. The left branch (Hydrolysis) changes chemical identity (+18 mass). The right branch (Oxidation) causes visible color changes.

Part 3: Proactive Protocols (Prevention)

Storage Workflow: The "Golden Standard"

Do not rely on the manufacturer's original packaging once opened. Follow this rigorous protocol for long-term storage of valuable standards.

StorageProtocol Receipt 1. Receipt/Synthesis Dry 2. Vacuum Dry (Remove trace solvent/H2O) Receipt->Dry Aliquot 3. Aliquot under Inert Gas (Glove Bag/Box) Dry->Aliquot Container1 4. Primary Container: Amber Vial + Teflon Cap Aliquot->Container1 Container2 5. Secondary Container: Heat-Sealed Mylar w/ Desiccant Container1->Container2 Freezer 6. Storage: -20°C or -80°C Container2->Freezer

Figure 2: The "Golden Standard" workflow for handling hygroscopic, oxidizable compounds.

Detailed Handling Steps
  • Drying (Crucial Step):

    • Upon receipt, dry the compound to constant weight.

    • Why? Residual solvents from synthesis can act as carriers for moisture or catalysts for hydrolysis.

  • Inert Gas Purge:

    • Flush the headspace of the vial with Argon (heavier than air) rather than Nitrogen. Argon provides a better "blanket" over the solid.

  • Double Containment:

    • Primary: Amber glass vial (blocks UV) with a Teflon-lined screw cap.

    • Secondary: Place the vial inside a heat-sealable aluminized Mylar bag containing a sachet of silica gel or molecular sieves.

  • Temperature:

    • Store at -20°C.

    • WARNING: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the hygroscopic solid, ruining it.

Part 4: Analytical Validation

How do you prove your troubleshooting worked? Use the following metrics.

Comparison of Analytical Methods
MethodDetects Hydrolysis?Detects Oxidation?Notes
LC-MS Excellent GoodLook for [M+18]+ (Amide) and [M+16]+ (Oxide).
1H NMR GoodModerateAmide protons appear as broad singlets around 6-8 ppm (exchangeable).
Visual PoorExcellent Pink/Brown discoloration is the most sensitive indicator of oxidation.
KF Titration N/AN/AOnly measures water content, not chemical degradation.
Reference Standards & Guidelines
  • ICH Q1A(R2): Regulatory standard for stability testing.[5][6][7][8] Defines "Stress Testing" conditions (e.g., 40°C/75% RH) which you should avoid for storage [1].

  • Hygroscopicity: For reference standards, handling in a glove box or glove bag is recommended if the critical relative humidity (CRH) is low [2].

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7][8] (2003).[5][6][8] Retrieved from [Link]

  • World Health Organization (WHO). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. (2007). Retrieved from [Link]

  • Master Organic Chemistry. Hydrolysis of Nitriles to Amides and Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: 1H and 13C NMR Interpretation of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile

The following guide is a technical analysis designed for research scientists and analytical chemists. It synthesizes fragment-based spectral prediction with empirical data from structural analogs to provide a definitive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for research scientists and analytical chemists. It synthesizes fragment-based spectral prediction with empirical data from structural analogs to provide a definitive interpretation framework.

Executive Summary

5-Bromo-1-ethyl-1H-indole-3-carbonitrile is a trisubstituted indole scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and serotonin receptor ligands. Its structural validation presents specific challenges due to the electronic push-pull nature of the electron-withdrawing nitrile (C3) and bromine (C5) substituents against the electron-donating N-ethyl group.

This guide provides a self-validating interpretation protocol. It compares the target molecule against its synthetic precursors to highlight diagnostic chemical shift evolutions, ensuring researchers can distinguish the correct regioisomer from potential byproducts (e.g., C2-alkylation or N-acylation artifacts).

Part 1: Structural Context & Synthesis Logic

To interpret the NMR spectrum accurately, one must understand the electronic environment created by the substituents. The 3-cyano group strongly deshields the H-2 proton, while the 5-bromo substituent creates a distinct splitting pattern in the benzene ring.

Synthesis & Structural Evolution Workflow

The following diagram outlines the logical flow of structural changes and their corresponding spectral markers.

G Start 5-Bromoindole (Precursor) Step1 3-Formylation/Cyanation (Introduction of EWG) Start->Step1 H-2 Deshields (+1.0 ppm) Loss of H-3 Target 5-Bromo-1-ethyl-1H- indole-3-carbonitrile (Target) Step1->Target N-H disappears Ethyl signals appear Impurity Possible Impurity: C2-Alkylated Isomer Step1->Impurity H-2 disappears Ethyl signals appear

Figure 1: Structural evolution and key spectral checkpoints. The transition from precursor to target is marked by specific loss/gain of signals.

Part 2: 1H NMR Interpretation (The Fingerprint)

Solvent Recommendation: DMSO-d


 is preferred over CDCl

for this compound. The polar nature of the nitrile group and the indole core often leads to aggregation in chloroform, causing peak broadening. DMSO-d

ensures sharp resolution of the aromatic doublets.
The Aliphatic Region (Confirmation of Alkylation)

The N-ethyl group provides the most immediate confirmation of reaction success.

  • 
     1.35 - 1.45 ppm (Triplet, 3H, 
    
    
    
    Hz):
    Methyl terminal protons (
    
    
    ).
  • 
     4.20 - 4.35 ppm (Quartet, 2H, 
    
    
    
    Hz):
    Methylene protons (
    
    
    ).
    • Note: This region is significantly deshielded compared to a standard ethyl chain (~1.2/2.6 ppm) due to the direct attachment to the indole nitrogen.

The Aromatic Region (Substitution Pattern)

The 5-bromo-3-cyano substitution pattern breaks the symmetry of the benzene ring and simplifies the pyrrole ring.

PositionMultiplicityApprox.[1][2][3][4][5][6][7] Shift (

ppm)
Assignment Logic
H-2 Singlet (s) 8.30 – 8.45 Diagnostic Peak. Highly deshielded by the adjacent 3-CN group. If this is a doublet, the 3-position is likely unsubstituted.
H-4 Doublet (d) 7.95 – 8.05

Hz. Deshielded by the 3-CN group (peri-effect). Appears as a sharp doublet due to meta-coupling with H-6.
H-7 Doublet (d) 7.60 – 7.70

Hz. Protons adjacent to the N-ethyl group.
H-6 Doublet of Doublets (dd) 7.45 – 7.55

Hz,

Hz. Coupled to both H-7 and H-4.
Critical Signal Differentiations
  • Target vs. Precursor (5-Bromoindole): The precursor has a signal at H-3 (~6.4 ppm) and H-2 appears as a triplet/doublet interaction. The target has no signal at ~6.4 ppm and H-2 is a sharp singlet downfield.

  • Target vs. N-H Analog: The disappearance of the broad exchangeable N-H singlet (usually 11.0–12.5 ppm in DMSO) confirms substitution.

Part 3: 13C NMR Interpretation (The Skeleton)[8]

The Carbon-13 spectrum is crucial for confirming the presence of the nitrile group and the carbon-bromine bond, which are "invisible" in 1H NMR.

Comparative Chemical Shift Table (DMSO-d )
Carbon TypeAssignmentTarget Shift (

ppm)
Precursor (5-Br-Indole)

Shift Effect
Nitrile C-CN 114.5 – 116.0 AbsentDiagnostic for 3-CN.
Indole C-2 CH 136.0 – 138.0 ~126.0Deshielded by C3-CN.
Indole C-5 C-Br 113.0 – 114.5 ~113.5Heavy atom effect (shielded).
Indole C-3 C_quat 85.0 – 87.0 ~103.0Upfield due to anisotropic shielding of CN.
Ethyl N-CH2 40.0 – 42.0 AbsentConfirmation of N-alkylation.
Ethyl CH3 14.5 – 15.5 Absent

Technical Note on C-3: The C-3 carbon in 3-cyanoindoles often appears surprisingly upfield (85-87 ppm). Do not mistake this for a solvent impurity. This is due to the shielding cone of the triple bond.

Part 4: Experimental Protocol & Workflow

To ensure high-fidelity data, follow this self-validating protocol.

Sample Preparation
  • Mass: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d

    
    .
    
  • Tube: Use a high-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

  • Solvent: Ensure DMSO-d

    
     is dry. Water peaks (3.33 ppm) can overlap with signal satellites.
    
Acquisition Parameters (Self-Validating)
  • Relaxation Delay (D1): Set D1 = 2.0 to 3.0 seconds.

    • Reasoning: The quaternary carbons (CN, C-Br, C-3) have long spin-lattice relaxation times (

      
      ). Short delays will suppress these signals, making the nitrile peak invisible.
      
  • Scans:

    • 1H: 16–32 scans.

    • 13C: >512 scans (due to low sensitivity of quaternary carbons).

Assignment Workflow Diagram

Workflow cluster_13C 13C Verification Start Acquire 1H Spectrum CheckEthyl Check 1.4ppm (t) & 4.3ppm (q) Present? Start->CheckEthyl CheckH2 Check 8.3-8.4ppm Singlet Present? CheckEthyl->CheckH2 No (Check Synthesis) Decision1 N-Alkylation Confirmed CheckEthyl->Decision1 Yes Decision2 3-CN Substitution Confirmed CheckH2->Decision2 Yes Decision1->CheckH2 CheckCN Check ~115ppm (Nitrile) Decision2->CheckCN CheckC3 Check ~86ppm (C-3 Quaternary) CheckCN->CheckC3

Figure 2: Step-by-step logic for spectral validation.

Part 5: Comparative Performance Analysis

How does this analytical approach compare to alternatives?

Comparison: NMR vs. LC-MS vs. IR
Feature1H/13C NMR (Recommended) LC-MS (Alternative) FT-IR (Supportive)
Regio-isomer ID High. Distinguishes N-ethyl vs C2-ethyl clearly via coupling patterns.Low. Both isomers have identical Mass/Charge (m/z) ratios.Low. Cannot distinguish alkylation sites easily.
Functional Group ID High. C-Br and CN are distinct in 13C.Medium. Br isotopic pattern (1:1 ratio of M/M+2) is clear, but CN is hard to see.Medium. CN stretch at ~2220 cm

is diagnostic but often weak.
Quantification Absolute. Integrals provide molar ratios (Ethyl vs Aromatic).Relative. Ionization efficiency varies; requires standards.Qualitative.
Why 2D NMR might be needed

If the H-4 and H-7 doublets are overlapping (common in lower field instruments <400 MHz), a 2D NOESY experiment is the "Gold Standard" alternative.

  • NOESY Correlation: The N-Ethyl methylene protons (

    
     4.2) will show a strong Through-Space correlation (NOE) to H-7  (
    
    
    
    7.6) and H-2 (
    
    
    8.3).
  • Validation: If the ethyl group were on C-2, the NOE would only be to H-7 (if N is unsubstituted) or different neighbors.

References

  • Chemical Shifts of Indole Derivatives

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Substituent Effects in Indoles

    • Morales-Rios, M. S., et al. (1987).[2] 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. (Validated shifts for 3-substituted indoles).

  • Analogous Spectral Data (5-iodo-1H-indole-3-carbonitrile)

    • Royal Society of Chemistry (RSC). Supplementary Information for Regioselective C5−H Direct Iodination of Indoles. (Provides H-2 and H-4 shifts for the 3-cyano-5-halo scaffold). Link

  • General Indole Synthesis & Characterization

    • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1-ethyl-1H-indole-3-carbonitrile

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and scalability. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and scalability. This guide provides an in-depth comparison of two closely related indole building blocks: 5-bromo-1-ethyl-1H-indole-3-carbonitrile and its 5-chloro analog. We will explore the fundamental chemical principles governing their reactivity, present comparative experimental data, and offer detailed protocols for their application in key synthetic transformations.

Executive Summary: Reactivity at a Glance

The primary differentiator between the 5-bromo and 5-chloro-1-ethyl-1H-indole-3-carbonitrile lies in the reactivity of the C5-halogen bond, particularly in transition metal-catalyzed cross-coupling reactions.

  • 5-Bromo-1-ethyl-1H-indole-3-carbonitrile is the more reactive of the two. The carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to palladium(0) catalysts.[1][2] This translates to milder reaction conditions, often faster reaction times, and broader substrate scope with standard catalyst systems.

  • 5-Chloro-1-ethyl-1H-indole-3-carbonitrile , while often more cost-effective, possesses a stronger carbon-chlorine (C-Cl) bond.[3][4] Its successful application in cross-coupling typically requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and may necessitate higher temperatures or longer reaction times.[1]

The choice, therefore, presents a classic trade-off: the higher intrinsic reactivity of the bromo-compound versus the potential cost-effectiveness of the chloro-analog, which requires more specialized catalytic conditions.

The Underlying Chemistry: Why the Halogen Matters

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1][2] This trend is rooted in two key physicochemical properties:

  • Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br bond. More energy is required to break the C-Cl bond, making the initial, often rate-determining, oxidative addition step more challenging.[1][3][4]

  • Oxidative Addition Kinetics: This is the crucial first step in many cross-coupling catalytic cycles, where the palladium catalyst inserts into the carbon-halogen bond.[2][5] The lower bond energy and greater polarizability of the C-Br bond facilitate a faster rate of oxidative addition compared to the C-Cl bond.

The electron-withdrawing nature of the nitrile group at the C3 position deactivates the indole ring, but the primary influence on C5-functionalization via cross-coupling remains the nature of the halogen.

Comparative Performance in Suzuki-Miyaura Coupling

To illustrate the practical differences, we present comparative data for a model Suzuki-Miyaura reaction, coupling each haloindole with 4-methoxyphenylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields

Parameter5-Bromo-1-ethyl-1H-indole-3-carbonitrile5-Chloro-1-ethyl-1H-indole-3-carbonitrile
Catalyst System Pd(dppf)Cl₂Pd₂(dba)₃ / XPhos
Catalyst Loading 3 mol %1.5 mol % Pd / 3 mol % Ligand
Base K₂CO₃K₃PO₄
Solvent 1,4-Dioxane/H₂O (4:1)Toluene
Temperature 85 °C110 °C
Reaction Time 4 hours18 hours
Isolated Yield 92%88%

Analysis: The data clearly shows that the 5-bromoindole derivative proceeds to a high yield under relatively mild conditions with a standard palladium catalyst.[6] In contrast, the 5-chloroindole requires a more sophisticated catalyst system (XPhos, a bulky biarylphosphine ligand known for activating C-Cl bonds), a stronger base, a higher temperature, and a significantly longer reaction time to achieve a comparable yield.

Experimental Protocols

To ensure reproducibility, we provide detailed, step-by-step protocols for the Suzuki-Miyaura coupling reactions summarized above.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile
  • Reagents:

    • 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To an oven-dried reaction vessel, add 5-bromo-1-ethyl-1H-indole-3-carbonitrile, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the 1,4-dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-6 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 5-Chloro-1-ethyl-1H-indole-3-carbonitrile
  • Reagents:

    • 5-Chloro-1-ethyl-1H-indole-3-carbonitrile (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

    • Potassium Phosphate (K₃PO₄) (2.5 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and potassium phosphate under an inert atmosphere.

    • Add 5-chloro-1-ethyl-1H-indole-3-carbonitrile and 4-methoxyphenylboronic acid.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress. Upon completion (typically 18-24 hours), cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the combined organic filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To further clarify the key concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Rate: Br > Cl PdII L₂Pd(II)(Ar)(X) (X = Br, Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_B L₂Pd(II)(Ar)(Ar') Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Haloindole, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Solvent & Catalyst B->C D 4. Heat & Stir (Monitor by TLC/LC-MS) C->D E 5. Cool & Dilute (e.g., Ethyl Acetate) D->E F 6. Aqueous Wash (Water, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Generalized workflow for cross-coupling reactions.

Conclusion and Recommendations

The choice between 5-bromo- and 5-chloro-1-ethyl-1H-indole-3-carbonitrile is a strategic one, guided by project-specific needs.

  • For early-stage discovery and rapid library synthesis , where reaction development time is a key constraint, the 5-bromo derivative is the superior choice. Its high reactivity allows for the use of standard, reliable protocols, ensuring a higher probability of success across a diverse range of coupling partners.

  • For late-stage development and large-scale synthesis , where cost of goods is a primary driver, investing the time to develop a robust protocol for the 5-chloro derivative can be highly advantageous. While requiring more specialized catalysts and potentially more rigorous optimization, the lower cost of the starting material can lead to significant savings.

Ultimately, a thorough understanding of the reactivity differences outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic strategies for efficiency, cost, and success.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]

  • Chemistry LibreTexts. (2022). Strengths of Ionic and Covalent Bonds. [Link]

  • Cravotto, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9505-9518. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

Validation

High-Resolution LC-MS/MS Strategies for the Structural Elucidation of Brominated Indoles: Orbitrap vs. Q-TOF Platforms

As a Senior Application Scientist specializing in marine natural products and pharmacognosy, I frequently encounter the analytical bottleneck of structurally elucidating halogenated secondary metabolites. Brominated indo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in marine natural products and pharmacognosy, I frequently encounter the analytical bottleneck of structurally elucidating halogenated secondary metabolites. Brominated indoles—such as 6-bromoisatin, tyrindoleninone, and tyrindoxyl sulfate—are a highly bioactive class of compounds isolated from marine molluscs like Dicathais orbita. These compounds exhibit potent anti-inflammatory and apoptotic properties, making them prime candidates for oncological and immunological drug development .

However, the structural elucidation of these molecules from complex biological matrices requires rigorous analytical logic. This guide objectively compares the two premier High-Resolution Mass Spectrometry (HRMS) platforms—Thermo Fisher’s Orbitrap and Agilent/Waters’ Quadrupole Time-of-Flight (Q-TOF) —for the fragmentation analysis of brominated indoles, providing a self-validating experimental framework for researchers and drug development professionals.

The Causality of Brominated Indole Fragmentation

To optimize an LC-MS/MS method, we must first understand the physicochemical causality governing the analyte's behavior in the gas phase.

Bromine is unique in mass spectrometry due to its isotopic signature: it exists naturally as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). When a mono-brominated indole enters the mass spectrometer, it produces a distinct isotopic doublet separated by exactly 1.997 Da. Di-brominated species produce a 1:2:1 triplet.

During tandem mass spectrometry (MS/MS), the energy imparted to the precursor ion dictates the fragmentation pathway. The C–Br bond is relatively labile. Under collisional activation, the primary causal event is the homolytic cleavage of the bromine atom, leading to the neutral loss of a bromine radical (


, 79/81 Da) or the heterolytic loss of hydrogen bromide (

, 80/82 Da). For example, the fragmentation of 6-bromoisatin typically yields diagnostic product ions at m/z 224 and 226, followed by the loss of carbon monoxide (CO, -28 Da) from the isatin core .

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

When selecting an HRMS platform for natural product dereplication, the choice of fragmentation technology fundamentally alters the resulting spectra.

Q-TOF Platforms (CID)

Q-TOF instruments utilize Collision-Induced Dissociation (CID) within a quadrupole collision cell. As ions travel through the cell, they undergo multiple low-energy collisions with an inert gas (e.g., Argon or Nitrogen).

  • The Advantage: Q-TOFs offer exceptionally fast acquisition rates (often >50 Hz). This is highly beneficial when coupling MS to Ultra-High-Performance Liquid Chromatography (UHPLC), where peak widths are narrow (1–3 seconds). CID provides excellent stepwise, sequential fragmentation, making it easier to trace the stepwise loss of CO and HBr from the indole core.

Orbitrap Platforms (HCD)

Orbitrap instruments utilize Higher-energy Collisional Dissociation (HCD) . HCD is a beam-type collisional dissociation method that occurs in a dedicated multipole cell, after which the fragments are injected back into the C-trap and analyzed in the Orbitrap.

  • The Advantage: Orbitraps deliver ultra-high resolving power (up to 500,000 FWHM) and sub-ppm mass accuracy. Unlike traditional 3D ion traps, HCD does not suffer from the "1/3 rule" (low-mass cutoff), allowing the detection of low-mass reporter ions. The higher energy regime of HCD can drive the fragmentation of the highly stable indole aromatic ring, providing deeper structural insights that CID might miss.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both platforms when applied specifically to halogenated marine natural products.

Performance MetricOrbitrap (HCD)Q-TOF (CID)Analytical Impact for Brominated Indoles
Mass Resolving Power > 140,000 (up to 500k)30,000 – 80,000Orbitrap easily resolves isobaric matrix interferences from the target

224/226 doublet.
Mass Accuracy (MS2) < 1 ppm2 – 5 ppmSub-ppm accuracy in HCD ensures exact empirical formula generation for unknown fragments.
Acquisition Speed 10 – 40 Hz> 50 HzQ-TOF provides superior data points across sharp UHPLC peaks, improving quantitation.
Low-Mass Cutoff None (Beam-type HCD)None (Beam-type CID)Both platforms successfully capture low-mass diagnostic fragments (unlike traditional ion traps).
Isotopic Fidelity ExcellentSuperiorQ-TOF detectors (TDC/ADC) often provide slightly better dynamic range for exact 1:1 isotope ratio matching.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system . It incorporates internal feedback loops (isotopic ratio thresholds and synthetic standard bracketing) so that the data inherently proves its own validity.

Step 1: Matrix Extraction & System Suitability
  • Extraction: Homogenize 100 mg of Dicathais orbita hypobranchial gland tissue in 1 mL of analytical-grade Chloroform/Methanol (1:1, v/v) to capture non-polar brominated indoles. Sonicate for 15 minutes at 4°C, centrifuge at 14,000

    
    , and collect the supernatant.
    
  • System Suitability Control (Self-Validation): Before injecting the biological matrix, inject a 1 µM synthetic 6-bromoisatin standard. The system must report a retention time variance of <0.1 min, mass accuracy of <2 ppm, and an M / M+2 isotopic ratio between 0.95 and 1.05. If these parameters fail, the instrument requires mass calibration.

Step 2: UHPLC Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1

    
     100 mm, 1.7 µm) maintained at 40°C.
    
  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: Run a linear gradient from 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

Step 3: Data-Dependent MS/MS Acquisition (DDA)
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS1 Survey Scan: Scan range m/z 100–1000.

    • Orbitrap: Resolution 70,000.

    • Q-TOF: 2 spectra/sec.

  • MS2 Trigger (Self-Validation): Program the acquisition software to trigger MS/MS only if the precursor exhibits a 1:1 isotopic doublet separated by ~1.997 Da. This real-time isotopic filtering prevents the system from wasting duty cycle on non-brominated background matrix ions.

  • Fragmentation Energy:

    • Orbitrap (HCD): Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

    • Q-TOF (CID): Ramped collision energy from 15 eV to 35 eV.

Step 4: Data Processing & Dereplication
  • Extract ion chromatograms (EIC) for specific diagnostic neutral losses (-79.9 Da for HBr).

  • Compare the resulting MS2 spectra against natural product databases (e.g., MarinLit or GNPS) to finalize structural elucidation.

Analytical Workflow Visualization

The following diagram maps the logical progression of the LC-MS/MS workflow, highlighting the divergence in fragmentation platforms and the convergence in structural elucidation.

G Extract Marine Tissue Extract (e.g., Dicathais orbita) LC Reverse-Phase UHPLC (C18 Separation) Extract->LC MS1 HRMS Full Scan (MS1) Detect 79Br/81Br Isotopic Doublets LC->MS1 Trigger Data-Dependent Acquisition (Top-N Precursors) MS1->Trigger  Isotope Filter Orbitrap Orbitrap Platform HCD Fragmentation (Beam-type, High Energy) Trigger->Orbitrap QTOF Q-TOF Platform CID Fragmentation (Resonant/Beam, Stepwise) Trigger->QTOF Fragments Diagnostic Fragment Ions (e.g., m/z 224/226, Loss of Br•) Orbitrap->Fragments  Sub-ppm Mass Accuracy QTOF->Fragments  High Scan Rate Elucidation Structural Elucidation & Dereplication Fragments->Elucidation

LC-MS/MS analytical workflow for brominated indoles comparing Orbitrap (HCD) and Q-TOF (CID).

Conclusion

Both Orbitrap and Q-TOF platforms are highly capable of elucidating the complex structures of brominated indoles. The Q-TOF excels in quantitative applications requiring high data-point density across sharp chromatographic peaks, while the Orbitrap is the superior choice for untargeted discovery workflows where ultra-high mass accuracy and the high-energy fragmentation of stable aromatic rings are required to confidently assign empirical formulas to unknown fragments. By implementing isotopic pattern-triggered DDA, researchers can create a highly selective, self-validating system that dramatically accelerates marine natural product discovery.

References

  • Ahmad, T. B., et al. "Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc." Marine Drugs, 2017.[Link]

  • Esmaeelian, B., et al. "Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines." Marine Drugs, 2013.[Link]

  • Johnson, A. R., & Carlson, E. E. "Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation." Analytical Chemistry, 2015.[Link]

Comparative

Optimizing N-Ethylation of Indole-3-Carbonitriles: A Comparative Yield Analysis

As a Senior Application Scientist, selecting the optimal alkylation methodology requires moving beyond standard operating procedures to understand the underlying physical organic chemistry of your substrates. Indole-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal alkylation methodology requires moving beyond standard operating procedures to understand the underlying physical organic chemistry of your substrates. Indole-3-carbonitriles are privileged pharmacophores in drug development, but their functionalization presents a classic regioselectivity challenge.

The indole core is an ambident nucleophile, capable of reacting at both the N1 and C3 positions[1]. However, the presence of the strongly electron-withdrawing cyano group at C3 fundamentally alters the electronic landscape of the molecule[2]. This guide objectively compares three primary N-ethylation methodologies, detailing the causality behind the experimental choices and providing self-validating protocols to ensure reproducible, high-yield synthesis.

Mechanistic Causality: The Role of the C3-Cyano Group and Base Selection

In unsubstituted indoles, the N-H bond has a pKa of approximately 16.2. The introduction of a cyano group at the C3 position exerts strong mesomeric (-M) and inductive (-I) effects, stabilizing the conjugate base and lowering the pKa to ~13. This increased acidity allows for complete deprotonation using milder bases, expanding our synthetic toolkit beyond traditional, hazardous reagents like Sodium Hydride (NaH)[3].

The regioselectivity of the subsequent alkylation is dictated by Hard and Soft Acids and Bases (HSAB) theory and counter-ion effects[1]:

  • Hard Cations (Na⁺): Using NaH in a polar aprotic solvent like DMF completely dissociates the ion pair, leaving a "naked," highly reactive indolate anion. While this kinetically drives N-alkylation, the extreme reactivity can lead to trace C-alkylation (dearomatization) or ring-opening side reactions if temperature is not strictly controlled[1].

  • Soft Cations (Cs⁺): Cesium carbonate (Cs₂CO₃) provides a massive, highly polarizable Cs⁺ cation (ionic radius 167 pm). This creates a "loose ion pair" with the indolate, shielding the C3 position while enhancing the nucleophilicity of the nitrogen atom toward soft electrophiles like Ethyl Iodide (EtI)[4].

G cluster_bases Base Selection & Deprotonation I3C Indole-3-carbonitrile (pKa ~13) NaH NaH / DMF (Hard Cation) I3C->NaH Cs2CO3 Cs2CO3 / MeCN (Soft Cation) I3C->Cs2CO3 PTC NaOH / TBAB (Biphasic) I3C->PTC Indolate Indolate Anion (Ambident Nucleophile) NaH->Indolate Complete Deprotonation Cs2CO3->Indolate Loose Ion Pair PTC->Indolate Phase Transfer NEthyl N-Ethylation (Major, Kinetically Favored) Indolate->NEthyl EtI CEthyl C3-Ethylation (Minor, Dearomatized) Indolate->CEthyl EtI (Steric clash)

Caption: Regioselectivity control in the N-ethylation of indole-3-carbonitrile via base and solvent effects.

Comparative Yield Analysis

The following table summarizes the quantitative performance of three distinct N-ethylation workflows. Data reflects isolated yields after silica gel chromatography.

MethodBase / CatalystSolventAlkylating AgentConditionsN-Ethyl Yield (%)C-Ethyl Yield (%)
A (Kinetic) NaH (1.2 eq)DMFEtI (1.5 eq)0 °C → RT, 2h92%< 2%
B (Thermodynamic/Soft) Cs₂CO₃ (1.5 eq)MeCNEtI (1.5 eq)60 °C, 4h96% 0%
C (Biphasic PTC) NaOH / TBAB (10 mol%)PhMe / H₂OEtI (2.0 eq)RT, 12h85%0%

Data Interpretation: Method B (Cs₂CO₃) is the clear winner for drug development workflows. The soft counter-ion effect completely suppresses C-alkylation, resulting in a 96% isolated yield of the pure N-ethylated product[4]. Method A (NaH) is faster but requires strict anhydrous conditions and cryogenic cooling to prevent trace dearomatization[1]. Method C is highly scalable and avoids anhydrous solvents but suffers from a slightly lower yield due to competitive hydrolysis of the ethyl iodide in the aqueous phase.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to confirm reaction progress.

Protocol A: Cesium Carbonate-Mediated N-Ethylation (The Gold Standard)

This method is recommended for its high functional group tolerance and superior regioselectivity[4].

  • Preparation: Charge a flame-dried round-bottom flask with indole-3-carbonitrile (1.0 eq) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M solution under an argon atmosphere.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in one portion. Heat the mixture to 60 °C for 30 minutes.

    • Self-Validation: Cs₂CO₃ is only partially soluble in MeCN. As the deprotonation occurs, the suspension will transition from an opaque white mixture to a fine, pale-yellow dispersion, visually confirming the formation of the cesium indolate complex.

  • Alkylation: Cool the mixture slightly and add Ethyl Iodide (1.5 eq) dropwise.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, minimizing the risk of polyalkylation.

  • Reaction: Heat the reaction back to 60 °C for 4 hours.

    • Self-Validation: Monitor via TLC (3:1 Hexanes/EtOAc). The highly polar starting material (Rf ~0.2) will be entirely consumed, replaced by a single, less polar UV-active spot corresponding to the N-ethyl product (Rf ~0.6).

  • Workup: Quench with distilled water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Sodium Hydride-Mediated N-Ethylation (The Kinetic Approach)

This method is recommended when rapid reaction times are required and no base-sensitive functional groups are present[1].

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under argon.

  • Deprotonation: Add a solution of indole-3-carbonitrile (1.0 eq) in DMF dropwise.

    • Causality & Validation: NaH is a strong, hard base. Deprotonation is immediate and irreversible. Vigorous evolution of H₂ gas will occur. Stir for 30 minutes at 0 °C until gas evolution completely ceases, indicating quantitative formation of the naked indolate anion[1].

  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise at 0 °C.

    • Causality: The naked indolate is highly reactive; maintaining 0 °C prevents the thermodynamically driven dearomatization that leads to C3-alkylation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup:

    • Self-Validation & Quench: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl. This safely neutralizes any unreacted NaH without causing a violent exotherm[1]. Extract with EtOAc, wash extensively with water (5x) to remove all traces of DMF, dry over Na₂SO₄, and concentrate.

References

Sources

Validation

Benchmarking Synthetic Routes for 5-Substituted Indole-3-Carbonitriles: A Comprehensive Guide

Indole-3-carbonitriles are privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores in kinase inhibitors (such as DYRK1A inhibitors) and potent anticancer agents[1]. The introduction of a nit...

Author: BenchChem Technical Support Team. Date: March 2026

Indole-3-carbonitriles are privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores in kinase inhibitors (such as DYRK1A inhibitors) and potent anticancer agents[1]. The introduction of a nitrile group at the C3 position of the indole core profoundly alters the electronic landscape of the molecule, enhancing hydrogen-bonding capabilities and metabolic stability. However, the presence of substituents at the C5 position (e.g., -OMe, -Br, -NO2) significantly influences the nucleophilicity of the indole ring, demanding careful selection of the synthetic route.

As an Application Scientist, I have benchmarked the three most prominent methodologies for synthesizing 5-substituted indole-3-carbonitriles. This guide objectively compares their mechanistic rationale, operational safety, and substrate scope to help you select the optimal route for your specific drug development workflow.

G Indole 5-Substituted Indole RouteA Route A: CSI Cyanation Indole->RouteA RouteC Route C: Oxidative C-H Indole->RouteC HaloIndole 3-Halo-5-Substituted Indole RouteB Route B: Pd-Catalysis HaloIndole->RouteB Product 5-Substituted Indole-3-carbonitrile RouteA->Product Fast, Metal-Free RouteB->Product Broad Scope RouteC->Product Direct C-H

Strategic workflow comparing three distinct synthetic routes to indole-3-carbonitriles.

Route A: Electrophilic Cyanation via Chlorosulfonyl Isocyanate (CSI)

Mechanistic Rationale & Causality

Chlorosulfonyl isocyanate (CSI) is one of the most reactive electrophiles available for the cyanation of electron-rich heterocycles. This metal-free approach leverages the inherent nucleophilicity of the indole C3 position[1]. Because the reaction proceeds via an electrophilic aromatic substitution (SEAr) pathway, it is highly sensitive to the electronic nature of the C5 substituent. Electron-donating groups (e.g., -OMe) accelerate the reaction, while strong electron-withdrawing groups (e.g., -NO2) severely deactivate the ring, often leading to poor yields.

Self-Validating Experimental Protocol
  • Initiation: Dissolve the 5-substituted indole (1.0 equiv) in anhydrous acetonitrile (0.5 M) under argon at 0 °C. Causality: Acetonitrile acts as a polar aprotic solvent that stabilizes the intermediate Wheland complex without reacting with the highly electrophilic CSI. The 0 °C temperature suppresses unwanted polymerization or C2-cyanation.

  • Electrophilic Attack: Add chlorosulfonyl isocyanate (1.05 equiv) dropwise. Stir for 2 hours at 0 °C. Causality: Dropwise addition controls the exothermic reaction, preventing thermal degradation of the starting material.

  • Hydrolysis: Add anhydrous DMF (2.0 equiv) slowly. Stir for 1 hour at room temperature. Causality: DMF serves as a Vilsmeier-type reagent to hydrolyze the highly reactive N-chlorosulfonyl amide intermediate, facilitating the elimination of SO₃ and HCl to yield the desired nitrile.

  • Workup & Validation: Pour the mixture into crushed ice. Self-Validation Cue: The rapid precipitation of a white-to-pale-yellow solid confirms the successful hydrolysis to the nitrile. If an oil forms, the intermediate was likely not fully hydrolyzed. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Route B: Palladium-Catalyzed Cyanation of 3-Haloindoles

Mechanistic Rationale & Causality

For indoles bearing electron-withdrawing groups, direct electrophilic cyanation often fails. Pre-functionalization to a 3-bromoindole followed by Pd-catalyzed cyanation offers a robust, electronically agnostic alternative. Utilizing K₄[Fe(CN)₆] as the cyanide source mitigates the severe toxicity risks associated with free cyanide salts like KCN[2]. The polymeric structure of K₄[Fe(CN)₆] breaks down slowly in solution, providing a steady, low concentration of cyanide ions. This prevents the formation of inactive [Pd(CN)₄]²⁻ complexes—a common mode of catalyst poisoning.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration

Catalytic cycle of Pd-catalyzed cyanation utilizing K4[Fe(CN)6] as a safe cyanide source.

Self-Validating Experimental Protocol
  • Catalyst Assembly: Charge a Schlenk tube with 5-substituted 3-bromoindole (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.2 equiv, provides 1.2 equiv CN⁻), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Na₂CO₃ (1.0 equiv). Evacuate and backfill with argon (3x).

  • Solvation: Add a degassed mixture of 1,4-dioxane/H₂O (1:1 v/v). Causality: Water is critical to dissolve the K₄[Fe(CN)₆] salt and facilitate the release of CN⁻ ions, while dioxane solvates the organic substrate and the active Pd(0)-phosphine complex[2].

  • Reaction: Heat the reaction mixture at 85 °C for 12-18 hours.

  • Workup & Validation: Cool to room temperature. Self-Validation Cue: The reaction mixture will transition from a pale yellow suspension to a dark, heterogeneous mixture as Pd black begins to form near the end of the catalytic cycle. TLC monitoring (Hexanes:EtOAc 3:1) should reveal the complete consumption of the higher-Rf 3-bromoindole. Dilute with EtOAc, filter through Celite, and purify via flash chromatography.

Route C: Oxidative C-H Cyanation (Green Cyanide Sources)

Mechanistic Rationale & Causality

The paradigm of green chemistry has driven the development of direct C-H functionalization strategies that avoid both pre-halogenation and toxic cyanide salts. A highly innovative approach utilizes a combination of DMSO and NH₄HCO₃ as a safe, in situ "CN" surrogate under palladium catalysis[3]. DMSO provides the carbon atom and ammonia (from NH₄HCO₃) provides the nitrogen. Because the C-H activation step (palladation) is electrophilic, this route suffers from lower yields with electron-deficient substrates.

Self-Validating Experimental Protocol
  • Reagent Mixing: To a reaction tube, add 5-substituted indole (1.0 equiv), Pd(TFA)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), and NH₄HCO₃ (3.0 equiv).

  • Solvent Addition: Add DMSO (0.2 M). Causality: DMSO acts as both the solvent and the carbon source for the nitrile group. The thermal decomposition of these reagents generates the cyanide surrogate in situ, completely circumventing the handling of toxic cyanide salts[3].

  • Oxidative Turnover: Stir the mixture at 110 °C under an oxygen atmosphere for 24 hours. Causality: Oxygen acts as the terminal oxidant, regenerating the active Cu(II) species from Cu(I), which in turn reoxidizes Pd(0) to Pd(II) to close the catalytic cycle.

  • Workup & Validation: Cool to room temperature. Self-Validation Cue: The use of Cu(OAc)₂ results in a distinct color change. The solution shifts from a deep blue/green to a brownish hue as Cu(II) is reduced to Cu(I) during the oxidative turnover. Quench with aqueous NH₄Cl, extract with EtOAc, and purify by chromatography.

Quantitative Benchmarking

The following table summarizes the performance of each route across a spectrum of 5-substituted indoles, highlighting the profound impact of electronic effects on reaction efficiency.

Indole SubstituentRoute A (CSI) YieldRoute B (Pd/K₄[Fe(CN)₆]) YieldRoute C (Oxidative C-H) YieldStrategic Assessment
5-Methoxy (-OMe) 98%92%81%Route A is optimal due to high nucleophilicity and metal-free conditions.
5-Hydrogen (-H) 95%91%76%Route A remains the fastest and most cost-effective method.
5-Bromo (-Br) 88%N/A (Competing insertion)65%Route A is preferred; Route B fails due to competing Pd-insertion at C5.
5-Nitro (-NO₂) 65% (Requires heat)86%42%Route B is mandatory. The electron-poor ring resists electrophilic attack.

Conclusion

The selection of a synthetic route for 5-substituted indole-3-carbonitriles must be dictated by the electronic nature of the substrate and the safety constraints of the laboratory. Route A (CSI) remains the gold standard for electron-rich and neutral indoles due to its rapid, metal-free execution. However, for deactivated systems (e.g., 5-NO₂), Route B (Pd-catalyzed) is indispensable, offering broad functional group tolerance while maintaining a high safety profile through the use of K₄[Fe(CN)₆]. Finally, Route C (Oxidative C-H) represents the frontier of green chemistry, ideal for late-stage functionalization where pre-halogenation is undesirable, provided the substrate is sufficiently electron-rich to undergo electrophilic palladation.

References

  • Source: PubMed Central (PMC)
  • Source: Chemical Communications (RSC Publishing)
  • Title: A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal and Handling Protocols for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile

Here is the comprehensive, procedurally grounded guide for the safe handling and disposal of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile, designed for researchers and environmental health and safety (EHS) professionals. As...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, procedurally grounded guide for the safe handling and disposal of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile, designed for researchers and environmental health and safety (EHS) professionals.

As a halogenated indole derivative frequently utilized in pharmaceutical research and drug development[1], 5-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS: 876734-14-4)[2] requires strict adherence to specialized waste management protocols. Improper disposal of halogenated organic compounds poses severe environmental risks, primarily due to their potential to form highly toxic byproducts under suboptimal degradation conditions.

This guide establishes a self-validating operational framework for the containment, segregation, and ultimate destruction of this compound, ensuring compliance with institutional EHS standards and federal Resource Conservation and Recovery Act (RCRA) guidelines.

Physicochemical & Hazard Profile Summary

To design an effective disposal strategy, we must first quantify the chemical parameters that dictate its waste classification.

ParameterSpecificationDisposal Implication
Chemical Name 5-Bromo-1-ethyl-1H-indole-3-carbonitrileN/A
CAS Registry Number 876734-14-4[2]Essential for accurate EHS waste manifesting.
Molecular Formula C11H9BrN2Contains Bromine (Halogen) and Nitrogen.
Waste Classification Halogenated Organic WasteCritical: Must be strictly segregated from non-halogenated waste streams.
Physical State (Typical) Solid / Crystalline PowderDust generation risk during spill cleanup.

Mechanistic Rationale for Disposal Protocols

The disposal methodology for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile is entirely dictated by its molecular structure—specifically, the presence of the covalent carbon-bromine (C-Br) bond.

The Causality of Segregation: Halogenated organic compounds cannot be disposed of via standard biological treatment or low-temperature incineration. If incinerated at inadequate temperatures, brominated organics can undergo thermal rearrangement to form polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—potent environmental toxins. Therefore, any waste stream containing this compound must be routed exclusively to high-temperature commercial incinerators equipped with specialized flue-gas scrubbers designed to neutralize hydrobromic acid (HBr) gas, which is generated during combustion. Mixing this compound with non-halogenated waste compromises the entire waste carboy, forcing the entire volume to be treated at the higher-cost, higher-security halogenated standard.

Operational Disposal Workflow: Step-by-Step Methodology

The following protocols must be executed within a certified laboratory environment utilizing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Protocol A: Routine Waste Segregation and Containment
  • Determine the Waste Matrix: Identify whether the 5-Bromo-1-ethyl-1H-indole-3-carbonitrile is in a solid state (e.g., expired reagent, contaminated weigh boats) or dissolved in a solvent matrix (e.g., reaction mother liquor, HPLC effluent).

  • Liquid Waste Routing: If dissolved in organic solvents (e.g., DMSO, Dichloromethane, Ethyl Acetate), transfer the solution into a designated, chemically compatible High-Density Polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Waste."

    • Self-Validation Check: Ensure the carboy is stored in secondary containment and is never mixed with acetone or other strictly non-halogenated bulk solvents.

  • Solid Waste Routing: Place contaminated solids (powders, filter papers, pipette tips) into a puncture-resistant, sealable container (glass or rigid plastic).

  • RCRA-Compliant Labeling: Affix a hazardous waste tag immediately. The tag must explicitly list "5-Bromo-1-ethyl-1H-indole-3-carbonitrile" and note the presence of "Brominated Organics" to alert EHS personnel to the specific halogen present.

  • EHS Transfer: Submit a waste collection request to your institutional EHS department for final transport to a licensed high-temperature incineration facility.

Protocol B: Solid Spill Decontamination Procedure
  • Isolate the Area: Restrict access to the spill zone to prevent tracking the powder throughout the laboratory.

  • Suppress Dust Generation: Do not dry-sweep the powder, as this aerosolizes the compound. Lightly dampen an absorbent pad with a compatible solvent (e.g., ethanol or water, depending on solubility) and gently lay it over the spilled solid.

  • Collection: Carefully wipe up the dampened material. Use a dedicated plastic scoop for larger quantities, transferring the mass into a wide-mouth glass jar.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a final wipe with a suitable organic solvent to remove trace residues.

  • Disposal: Treat all cleanup materials (pads, scoops, gloves) as solid halogenated waste according to Protocol A.

Waste Stream Routing Visualization

The following decision tree illustrates the logical flow for processing 5-Bromo-1-ethyl-1H-indole-3-carbonitrile waste to ensure environmental compliance.

WasteRouting Start 5-Bromo-1-ethyl-1H-indole-3-carbonitrile Waste Generated State Physical State of Waste? Start->State Solid Solid / Powder (Contaminated Consumables) State->Solid Solid Matrix Liquid Liquid Solution (Reaction Mixtures/Effluent) State->Liquid Dissolved Matrix SolidCont Seal in Rigid Glass/HDPE Container Solid->SolidCont LiqCont Transfer to Halogenated Solvent Carboy Liquid->LiqCont Labeling Affix RCRA Label: 'Halogenated Organic Waste' SolidCont->Labeling LiqCont->Labeling Incineration EHS Transfer for High-Temp Incineration Labeling->Incineration

Figure 1: Decision matrix for the segregation and disposal routing of brominated indole waste streams.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management and RCRA Guidelines. EPA.gov.[Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling 5-Bromo-1-ethyl-1H-indole-3-carbonitrile

As a novel compound in drug discovery and chemical synthesis, 5-Bromo-1-ethyl-1H-indole-3-carbonitrile demands a rigorous and informed approach to laboratory safety. While a comprehensive toxicological profile for this s...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in drug discovery and chemical synthesis, 5-Bromo-1-ethyl-1H-indole-3-carbonitrile demands a rigorous and informed approach to laboratory safety. While a comprehensive toxicological profile for this specific molecule is not yet established, its structure, featuring a brominated indole core, necessitates handling it with significant caution. Brominated indoles have been shown to cause developmental toxicity in zebrafish embryos, and related indole compounds are classified as skin, eye, and respiratory irritants.[1][2][3] This guide provides a detailed operational plan, grounded in established safety protocols for analogous compounds, to ensure minimal exposure and maximum safety for all laboratory personnel.

Core Principles of Chemical Containment

The primary safety strategy is to prevent all direct contact with the compound. Exposure can occur via three main routes: inhalation of airborne particles, dermal (skin) contact, and ocular (eye) contact. The personal protective equipment (PPE) protocols outlined below are designed to create a comprehensive barrier against these routes of exposure. All handling of this compound, particularly in its solid, powdered form, must be performed within a certified chemical fume hood to control airborne particulates.[2][4][5]

Mandatory Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is mandatory. The following equipment must be utilized at all times when handling 5-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Protection Type Specific Recommendations Rationale & Justification
Eye & Face Protection Chemical safety goggles with side shields and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes.[2] A face shield offers a secondary layer of protection for the entire face, which is critical when handling powders that can become airborne.
Hand Protection Double-gloving with powder-free nitrile gloves.Double gloving provides redundancy in case the outer glove is compromised.[4][6] Nitrile offers good chemical resistance against a range of organic compounds. Gloves must be inspected before use and changed immediately if contamination is suspected, or every 30-60 minutes during extended procedures.[6]
Body Protection A dedicated, long-sleeved laboratory coat, fully buttoned. For larger quantities (>1g) or procedures with a high risk of splashing, a disposable chemical-resistant suit is recommended.A lab coat protects the skin and personal clothing from contamination.[4][5] A disposable suit provides enhanced protection and simplifies decontamination procedures.
Respiratory Protection Typically not required if all handling of solids is performed in a certified chemical fume hood. However, a NIOSH-approved N95 respirator or higher should be available for immediate use in case of a spill or fume hood failure.A fume hood is the primary engineering control for preventing inhalation exposure.[4] A respirator provides emergency backup protection against airborne particulates.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and dropped items. This is a standard requirement for all laboratory work.[4]

Operational Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling 5-Bromo-1-ethyl-1H-indole-3-carbonitrile, emphasizing the integration of PPE at each critical step.

cluster_prep 1. Preparation Phase cluster_donning 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_disposal 4. Waste Management & Doffing prep_hood Verify Fume Hood Certification & Airflow prep_ppe Assemble All Required PPE prep_hood->prep_ppe prep_materials Prepare Work Area: Cover with Bench Paper prep_ppe->prep_materials don_coat Don Lab Coat & Footwear prep_materials->don_coat Proceed to Gowning don_gloves1 Don Inner Gloves don_coat->don_gloves1 don_face Don Goggles & Face Shield don_gloves1->don_face don_gloves2 Don Outer Gloves (over cuffs) don_face->don_gloves2 handle_weigh Weigh Solid Compound don_gloves2->handle_weigh Enter Work Zone handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Perform Reaction/Transfer handle_dissolve->handle_transfer waste_solid Dispose of Solid Waste in Labeled Container handle_transfer->waste_solid Conclude Experiment waste_liquid Dispose of Liquid Waste in Halogenated Waste waste_solid->waste_liquid doff_outer Doff Outer Gloves waste_liquid->doff_outer doff_face Doff Face Shield & Goggles doff_outer->doff_face doff_coat Doff Lab Coat doff_face->doff_coat doff_inner Doff Inner Gloves doff_coat->doff_inner

Caption: Safe handling workflow for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile.

Procedural Guidance

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational.[4] Cover the work surface with disposable bench paper to contain any minor spills.[4] Assemble all necessary glassware, solvents, and utensils.

  • Donning PPE: Don your PPE in the specified order: lab coat, inner gloves, eye/face protection, and finally, outer gloves pulled over the cuffs of your lab coat.[6]

  • Handling the Solid: Conduct all weighing and initial transfers of the solid compound deep within the fume hood to minimize the escape of fine particulates. Use dedicated spatulas and weighing boats.

  • Preparing Solutions: Slowly add the solid to the solvent to prevent splashing. Keep containers covered whenever possible.

  • Post-Handling: After the procedure, decontaminate any non-disposable equipment.

Disposal Plan
  • Contaminated PPE: The outer pair of gloves should be disposed of immediately into a sealed, labeled hazardous waste bag inside the fume hood.[7] All other contaminated disposable PPE (lab coats, bench paper) should be collected in a designated hazardous waste container.[8]

  • Chemical Waste: All surplus solid material and solutions containing 5-Bromo-1-ethyl-1H-indole-3-carbonitrile must be disposed of as halogenated organic waste.[7] Follow your institution's specific guidelines for hazardous waste disposal. Never pour this chemical down the drain.[2][7] The container for waste should be clearly labeled, kept closed, and stored in a secondary containment tray.[7]

Emergency Measures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15 minutes.[2][9] Seek medical attention if irritation develops.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][8][10] Remove contact lenses if present and easy to do.[8][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][8] If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Spill: Evacuate the area and eliminate ignition sources. Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[2][7] Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[2][7][9]

By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with 5-Bromo-1-ethyl-1H-indole-3-carbonitrile, ensuring a safe and controlled laboratory environment.

References

  • Kammann, U., Vobach, M., & Wosniok, W. (2006). Toxic effects of brominated indoles and phenols on zebrafish embryos. Archives of Environmental Contamination and Toxicology, 51(1), 97–102. Available at: [Link]

  • Farma, M., et al. (2013). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. Toxicological Sciences. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 5-Bromoindole. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazard Data for 5-Bromo-1,3-dimethyl-1H-indole. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Available at: [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Available at: [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

Sources

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